2'-C-Ethynyluridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
KPLKOOBPQQYUTM-PNHWDRBUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Biochemical intricacies of 2'-C-Ethynyluridine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the biochemical properties of 2'-C-Ethynyluridine, a modified nucleoside with significant potential in antiviral drug development, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of its mechanism of action, cellular metabolism, and inhibitory effects on viral replication, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
This compound is a synthetic nucleoside analog that, upon cellular uptake, is converted to its active triphosphate form. This active metabolite serves as a substrate for viral RNA-dependent RNA polymerases (RdRps), where its incorporation into the nascent viral RNA chain leads to the termination of viral genome replication. This mechanism of action positions this compound as a promising candidate for broad-spectrum antiviral therapies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₆ | ChemScene |
| Molecular Weight | 268.22 g/mol | ChemScene |
| CAS Number | 188413-98-1 | ChemScene |
| Purity | ≥97% | ChemScene |
| Storage | 4°C, stored under nitrogen | ChemScene |
Mechanism of Action and Cellular Metabolism
The antiviral activity of this compound is contingent upon its intracellular conversion to the active 5'-triphosphate form (this compound-TP). This metabolic activation is a multi-step process initiated by cellular kinases.
Cellular Uptake and Phosphorylation Pathway:
Once formed, this compound-TP competes with the natural substrate, uridine (B1682114) triphosphate (UTP), for incorporation into the growing viral RNA chain by the viral RdRp. The presence of the 2'-C-ethynyl group sterically hinders the addition of the subsequent nucleotide, thereby causing premature chain termination and halting viral replication.
Viral RNA Polymerase Inhibition Workflow:
Quantitative Biochemical Data
The efficacy of this compound and its triphosphate form can be quantified through various biochemical and cellular assays. The following table summarizes key kinetic parameters for a closely related analog, 2'F-2'C-Me-UTP, which provides a strong indication of the potential potency of this compound-TP.
| Parameter | Compound | Virus/Enzyme | Value | Reference |
| IC₅₀ | 2'F-2'C-Me-UTP | HCV NS5B Polymerase | 0.21 ± 0.05 µM | [1] |
| K_d_ (app) | 2'F-2'C-Me-UTP | HCV NS5B Polymerase | 113 ± 28 µM | [1][2][3] |
| k_pol_ | 2'F-2'C-Me-UTP | HCV NS5B Polymerase | 0.67 ± 0.05 s⁻¹ | [1][2][3] |
| Substrate Efficiency (k_pol_/K_d_) | 2'F-2'C-Me-UTP | HCV NS5B Polymerase | 0.0059 ± 0.0015 µM⁻¹s⁻¹ | [1][2][3] |
A study comparing various 2'-modified UTP analogs demonstrated that substitutions at the 2' position significantly impact their incorporation by HCV polymerase, with the following rank order of substrate efficiency: OH > F > NH₂ > F-C-Me > C-Me > N₃ > ara.[1] This suggests that this compound-TP, with a C-Me like modification, would be a viable substrate for viral polymerases.
Experimental Protocols
Synthesis of this compound-5'-Triphosphate
A common method for the synthesis of nucleoside triphosphates is the one-pot synthesis from the corresponding nucleoside.
General Workflow for Nucleoside Triphosphate Synthesis:
Detailed Protocol: A detailed protocol for the synthesis of nucleoside 5'-triphosphates can be adapted from established methods.[4][5] Briefly, the unprotected this compound is reacted with a phosphitylating agent, followed by reaction with pyrophosphate and subsequent oxidation and hydrolysis to yield the final triphosphate product. Purification is typically achieved by ion-exchange chromatography.
In Vitro RNA Polymerase Inhibition Assay
This assay measures the ability of this compound-TP to inhibit the activity of a viral RNA polymerase.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing transcription buffer, a viral RNA-dependent RNA polymerase (e.g., from Hepatitis C Virus), a synthetic RNA template, and a mix of natural ribonucleoside triphosphates (ATP, GTP, CTP), with one being radiolabeled (e.g., [α-³²P]UTP) for detection.
-
Inhibitor Addition: Add varying concentrations of this compound-TP to the reaction mixtures.
-
Initiation and Incubation: Initiate the transcription reaction by adding the polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching: Stop the reaction at a defined time point by adding a quenching solution (e.g., EDTA).
-
Analysis: Separate the resulting RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA products using autoradiography or a phosphorimager. The intensity of the full-length product band will decrease with increasing concentrations of the inhibitor.
-
Data Analysis: Quantify the band intensities to determine the IC₅₀ value of this compound-TP.
Cellular Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of this compound required to protect host cells from virus-induced cell death.
Protocol Outline:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for many viruses) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with a specific virus at a known multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate for a period sufficient to allow the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).
-
CPE Assessment: Stain the cells with a vital dye (e.g., Neutral Red or Crystal Violet). The amount of dye taken up by the cells is proportional to the number of viable cells.
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration and determine the EC₅₀ value (the concentration that protects 50% of the cells from viral CPE).
Cytotoxicity Assay (Neutral Red Uptake)
This assay is performed in parallel with the antiviral assay to determine the concentration of this compound that is toxic to the host cells.[6][7]
Protocol Outline:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity assay, but do not infect the cells.
-
Incubation: Incubate the cells with the compound for the same duration as the antiviral assay.
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate to allow for dye uptake by viable cells.
-
Dye Extraction and Quantification: Wash the cells and then extract the dye from the lysosomes. Measure the absorbance of the extracted dye.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the therapeutic and toxic doses.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. Its mechanism of action, involving intracellular phosphorylation and subsequent chain termination of viral RNA synthesis, is a well-validated strategy for inhibiting a broad range of RNA viruses. The provided biochemical data for related compounds, along with the detailed experimental protocols, offer a solid foundation for researchers to further investigate and characterize the therapeutic potential of this and other 2'-modified nucleosides. Future studies should focus on obtaining specific antiviral activity and cytotoxicity data for this compound against a panel of clinically relevant viruses to fully elucidate its potential as a drug candidate.
References
- 1. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficiency of incorporation and chain termination determines the inhibition potency of 2'-modified nucleotide analogs against hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. qualitybiological.com [qualitybiological.com]
2'-C-Ethynyluridine: A Technical Guide to Studying Nascent Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of gene transcription is fundamental to nearly every aspect of biology, from basic cellular processes to the development of novel therapeutics. 2'-C-Ethynyluridine (EU) has emerged as a powerful tool for metabolic labeling of newly synthesized RNA, offering a non-radioactive and highly efficient method to study transcription in vivo and in vitro. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis considerations for using EU to investigate nascent RNA.
This compound is a cell-permeable nucleoside analog that is incorporated into elongating RNA chains by cellular RNA polymerases.[1][2] The ethynyl (B1212043) group on the uridine (B1682114) base serves as a bioorthogonal handle, allowing for the specific and covalent attachment of reporter molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry.[2][3] This enables the visualization, capture, and analysis of RNA transcripts that are actively being synthesized.
Core Principles and Advantages
The use of EU to study transcription relies on a two-step process: metabolic labeling followed by bioorthogonal detection.
-
Metabolic Labeling: Cells or organisms are incubated with EU, which is taken up and converted into EU-triphosphate (EUTP) by the cellular nucleotide salvage pathway.[1][4] EUTP is then used as a substrate by RNA polymerases, leading to its incorporation into nascent RNA transcripts.[2]
-
Click Chemistry Detection: The ethynyl group on the incorporated EU molecules can be specifically reacted with an azide-containing reporter molecule. This reporter can be a fluorophore for imaging applications or biotin (B1667282) for affinity purification and subsequent sequencing analysis (EU-seq).[5][6][7]
Advantages of using this compound:
-
High Specificity: The click reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes.[2]
-
Sensitivity: The small size of the ethynyl tag allows for efficient incorporation into RNA without significantly perturbing transcription.[8] The subsequent click reaction provides a very low background signal, enabling sensitive detection.[8]
-
Versatility: EU can be used in a wide range of applications, including fluorescence microscopy, high-throughput sequencing, and studies of RNA stability and decay.[6][9]
-
Non-Radioactive: Unlike traditional methods that use radioactive nucleosides like [3H]-uridine, EU is non-radioactive, making it safer and easier to handle.[4]
-
In Vivo and In Vitro Applications: EU is cell-permeable, allowing for the labeling of nascent RNA in live cells and whole organisms.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in transcription studies.
| Parameter | Cell Type(s) | Value | Reference(s) |
| EU Incorporation Rate | NIH 3T3 | 1 EU per 35 uridine residues (average) | [4] |
| EU Labeling Time for Detectable Signal | Cultured cells | As short as 10-30 minutes | [2][11] |
| Optimal EU Concentration for Labeling | HeLa, NIH/3T3 | 1 mM for 1 hour | [8] |
| Jurkat, HeLa, A549, HEK293 | 0.2 mM | [6] | |
| Arabidopsis seedlings | 10 µM - 500 µM | [12] | |
| Time for EU to Permeate Cell and Nuclear Membranes | Most cell lines | Approximately 30-40 minutes | [7][11] |
| Parameter | Method | Observation | Reference(s) |
| Read Distribution | EU-seq vs. Total RNA-seq | Increased number of intronic reads in EU-seq, indicating nascent RNA enrichment. | [13] |
| Effect of Actinomycin D (RNA Polymerase Inhibitor) | HeLa cells | 100 nM Actinomycin D abolishes nucleolar (RNA Pol I) EU staining. | [4] |
| HeLa cells | 2 µM Actinomycin D significantly inhibits nuclear (RNA Pol II) EU incorporation. | [4] | |
| EU Incorporation into DNA | - | EU does not significantly label cellular DNA. | [2] |
| Sea anemone Nematostella vectensis | EU can be incorporated into DNA in some animals. | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: EU Labeling of Nascent RNA for Fluorescence Imaging
This protocol describes the labeling and detection of newly synthesized RNA in cultured cells using fluorescence microscopy.
Materials:
-
5-ethynyluridine (B57126) (EU) stock solution (e.g., 100 mM in DMSO)[8]
-
Complete cell culture medium, pre-warmed
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail (containing fluorescent azide, copper(II) sulfate, and a reducing agent)[8]
-
Nuclear counterstain (e.g., Hoechst 33342)[8]
Procedure:
-
Cell Culture: Plate cells at the desired confluency on coverslips in a multi-well plate and allow them to adhere.
-
EU Labeling:
-
Prepare a 2X working solution of EU in pre-warmed complete medium. For a final concentration of 1 mM, prepare a 2 mM working solution.[8]
-
Add an equal volume of the 2X EU working solution to the cells.
-
Incubate the cells under normal culture conditions (37°C, 5% CO2) for the desired labeling period (e.g., 1 hour).[8] The optimal time may vary depending on the cell type and experimental goals.
-
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click-iT® Reaction:
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with a suitable counterstain like Hoechst 33342.[8]
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: EU-RNA-seq for Nascent Transcriptome Analysis
This protocol outlines the procedure for labeling, capturing, and preparing nascent RNA for high-throughput sequencing.
Materials:
-
5-ethynyluridine (EU)
-
Cell lysis buffer (e.g., TRIzol)[7]
-
RNA purification kit (e.g., miRNeasy Kit)[7]
-
Biotin azide[6]
-
Click-iT® reaction components (copper(II) sulfate, buffer, additives)[6]
-
Streptavidin-coated magnetic beads[6]
-
Buffers for bead washing and RNA elution
-
Reagents for cDNA library preparation
Procedure:
-
EU Labeling of Cells:
-
Total RNA Isolation:
-
Biotinylation of EU-labeled RNA (Click Reaction):
-
Capture of Biotinylated RNA:
-
cDNA Library Preparation and Sequencing:
-
Generate cDNA libraries directly from the captured RNA on the beads.[7]
-
Perform high-throughput sequencing of the cDNA libraries.
-
-
Data Analysis:
-
Process the sequencing data using a suitable bioinformatics pipeline. This typically involves quality control, adapter trimming, alignment to a reference genome, and quantification of gene expression.[9]
-
Spike-in controls can be added to normalize for global differences in transcription levels between samples.[7][11]
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Conclusion
This compound has become an indispensable tool for the study of transcription, providing a robust and versatile platform for labeling and analyzing newly synthesized RNA. Its application in fluorescence microscopy and high-throughput sequencing has enabled researchers to gain unprecedented insights into the regulation of gene expression. This guide provides a comprehensive overview of the principles and protocols for using EU, empowering researchers, scientists, and drug development professionals to effectively harness this technology in their own investigations. As with any technique, careful optimization of labeling conditions and appropriate data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. GitHub - BackmanLab/EU-seq [github.com]
- 10. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Incorporation of 2'-C-Ethynyluridine by RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the incorporation of 2'-C-Ethynyluridine (EU) into nascent RNA transcripts by RNA polymerase. EU is a modified nucleoside analog that serves as a powerful tool for studying RNA synthesis and has potential applications in antiviral drug development. This document details the mechanism of its incorporation, its effects on RNA elongation, and the kinetic parameters governing its interaction with RNA polymerase. Furthermore, detailed experimental protocols for studying its incorporation are provided, along with visual representations of key processes to facilitate a deeper understanding. The primary focus is on viral RNA-dependent RNA polymerases (RdRps), which are key targets for antiviral therapies.
Introduction
The study of RNA synthesis is fundamental to understanding gene expression and the replication of RNA viruses. Nucleoside analogs that can be incorporated into newly synthesized RNA are invaluable tools for labeling, tracking, and quantifying RNA transcripts. This compound is a uridine (B1682114) analog featuring an ethynyl (B1212043) group at the 2' position of the ribose sugar. This modification allows for the detection of incorporated EU through "click chemistry," a highly specific and efficient bioorthogonal reaction. Beyond its utility as a research tool, the incorporation of modified nucleotides like EU by viral RNA polymerases is of significant interest for the development of antiviral therapeutics. Understanding the efficiency and consequences of such incorporation is crucial for designing effective chain-terminating antiviral drugs.
Mechanism of Incorporation and Chain Termination
The incorporation of this compound triphosphate (EUTP) into a growing RNA chain is catalyzed by RNA polymerase in a manner analogous to the incorporation of the natural uridine triphosphate (UTP). The polymerase recognizes the base and the triphosphate moiety, facilitating the formation of a phosphodiester bond.
However, the presence of the bulky ethynyl group at the 2' position has profound consequences for subsequent RNA elongation. Once incorporated, the 2'-C-ethynyl group sterically hinders the proper positioning of the next incoming nucleoside triphosphate (NTP). This steric clash prevents the RNA polymerase from adopting the catalytically competent closed conformation necessary for the formation of the next phosphodiester bond, leading to chain termination.[1][2] This mechanism classifies this compound as a non-obligate chain terminator, as it possesses the 3'-hydroxyl group necessary for elongation but prevents it due to steric hindrance.
Below is a diagram illustrating the proposed mechanism of chain termination.
Quantitative Data on Incorporation Efficiency
| Parameter | 2'F-2'C-Me-UTP | Natural UTP | Reference |
| Kd (μM) | 113 ± 28 | 490 | [3] |
| kpol (s-1) | 0.67 ± 0.05 | 27 | [3] |
| Catalytic Efficiency (kpol/Kd) (μM-1s-1) | 0.0059 ± 0.0015 | 0.055 | [3] |
Table 1: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HCV NS5B Polymerase.
The data indicate that while the polymerase has a higher affinity (lower Kd) for the modified nucleotide compared to the natural UTP, the maximum rate of incorporation (kpol) is significantly lower. Overall, the catalytic efficiency of the analog is approximately 10-fold lower than that of the natural substrate.
Experimental Protocols
In Vitro Transcription Assay for this compound Incorporation
This protocol is designed to assess the incorporation of EUTP into an RNA transcript by a purified RNA polymerase.
Materials:
-
Purified RNA polymerase (e.g., T7 RNA polymerase, viral RdRp)
-
Linearized DNA template containing the promoter for the specific RNA polymerase and the gene of interest
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Ribonuclease inhibitor
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound triphosphate (EUTP) solution (10 mM)
-
[α-³²P]-GTP or another radiolabeled NTP for transcript detection
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 8 M urea)
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Set up the transcription reactions in RNase-free tubes on ice. For a 20 µL reaction, combine:
-
4 µL 5x Transcription Buffer
-
1 µg linearized DNA template
-
2 µL 10 mM ATP
-
2 µL 10 mM GTP
-
2 µL 10 mM CTP
-
1 µL 10 mM UTP (for control) or 1 µL 10 mM EUTP
-
1 µL [α-³²P]-GTP
-
1 µL Ribonuclease inhibitor
-
1 µL RNA polymerase
-
RNase-free water to 20 µL
-
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for 1-2 hours.
-
Stop the reactions by adding 20 µL of gel loading buffer.
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the desired position.
-
Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The presence of a band of the expected size in the EUTP-containing reaction indicates incorporation.
Pre-Steady-State Kinetic Analysis using Quench-Flow
This protocol allows for the determination of the kinetic parameters (Kd and kpol) for the incorporation of a single EUTP molecule.[5][6]
Materials:
-
Quench-flow apparatus
-
Purified RNA polymerase
-
Synthetic DNA template and RNA primer to form a stable elongation complex (EC) stalled at a specific position
-
Reaction Buffer (as above)
-
EUTP solutions at various concentrations
-
Quench solution (e.g., 0.5 M EDTA)
-
³²P-labeled RNA primer for detection
Procedure:
-
Prepare the Elongation Complex (EC): Anneal the ³²P-labeled RNA primer to the DNA template. Incubate with a molar excess of RNA polymerase to form the stalled EC.
-
Set up the Quench-Flow Instrument:
-
Syringe A: Load with the pre-formed, stalled EC in reaction buffer.
-
Syringe B: Load with a solution containing EUTP at a specific concentration and MgCl₂ to initiate the reaction.
-
Quench Syringe: Load with the quench solution.
-
-
Perform the Reaction:
-
Rapidly mix the contents of Syringe A and Syringe B.
-
Allow the reaction to proceed for a defined, short time interval (milliseconds to seconds).
-
Quench the reaction by mixing with the contents of the quench syringe.
-
-
Analyze the Products:
-
Repeat the reaction for a series of time points and for different concentrations of EUTP.
-
Resolve the product (n+1 mer) from the reactant (n mer) on a denaturing polyacrylamide gel.
-
Quantify the amount of product formed at each time point.
-
-
Data Analysis:
-
Plot the product concentration versus time for each EUTP concentration and fit the data to a single exponential equation to obtain the observed rate constant (kobs).
-
Plot kobs versus the EUTP concentration and fit the data to a hyperbolic equation (Michaelis-Menten) to determine Kd and kpol.
-
References
- 1. Global kinetic mechanism describing single nucleotide incorporation for RNA polymerase I reveals fast UMP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient-State Kinetic Analysis of the RNA Polymerase I Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioorthogonality of 2'-C-Ethynyluridine (EdU)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of cell proliferation, a cornerstone of biological research, has been revolutionized by the advent of bioorthogonal chemistry. 2'-C-Ethynyluridine, commonly known as EdU, has emerged as a powerful tool for labeling newly synthesized DNA, offering significant advantages over traditional methods like Bromodeoxyuridine (BrdU) incorporation. This guide provides an in-depth exploration of the core principles underlying EdU's bioorthogonality, its mechanism of action, detailed experimental protocols, and a quantitative comparison with BrdU. The central technology enabling EdU's utility is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a "click chemistry" reaction that is highly specific and occurs under mild conditions, making it ideal for biological systems. By leveraging this elegant chemistry, EdU provides a faster, more sensitive, and more robust method for assessing one of the most fundamental cellular processes.
The Principle of Bioorthogonality
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes.[1] Coined by Carolyn R. Bertozzi, the concept requires that the reacting functional groups be mutually and selectively reactive under physiological conditions (pH, temperature, aqueous environment) while remaining inert to the vast array of functional groups present in biological molecules like proteins, nucleic acids, and lipids.[1][2]
This compound (EdU) is a nucleoside analog of thymidine (B127349). Its bioorthogonal nature stems from the presence of a terminal alkyne group, a small, abiotic functional group that is essentially absent in biological systems.[3][4] This alkyne serves as a chemical "handle" that can be specifically targeted by a complementary probe carrying an azide (B81097) group, another biologically inert moiety.[3][5]
The reaction between the alkyne on EdU and the azide on a detection probe is the key to its application and is a prime example of a bioorthogonal "click" reaction.[4][6]
The Core Reaction: Copper-Catalyzed Click Chemistry
The detection of EdU is based on the Copper(I)-catalyzed Alkyne-Azide [3+2] Cycloaddition (CuAAC), a Nobel Prize-winning reaction independently described by Sharpless and Meldal.[7] This reaction is the cornerstone of "click chemistry."
Key Features of the CuAAC Reaction:
-
High Specificity: The copper(I) catalyst ensures that the alkyne and azide react exclusively with each other, ignoring all other functional groups within the cell.[6]
-
High Efficiency: The reaction proceeds rapidly and with a high yield under mild, aqueous conditions.[4]
-
Stable Product: It forms a stable, covalent triazole ring, permanently linking the detection probe to the EdU-labeled DNA.[3]
Because the click reaction is performed on fixed and permeabilized cells, the potential toxicity of the copper catalyst to live cells is circumvented. This allows for a robust and reliable detection method that preserves cellular and tissue morphology far better than harsh, traditional techniques.[7]
Cellular Incorporation and Detection Pathway
The utility of EdU as a proliferation marker relies on the cell's own DNA synthesis machinery. The process can be broken down into two main stages: metabolic labeling and chemical detection.
-
Metabolic Labeling: EdU is introduced to cells in culture or administered to an organism.[8] Being a thymidine analog, it is readily taken up by cells and phosphorylated by cellular kinases to form EdU triphosphate (EdU-TP).
-
DNA Incorporation: During the S-phase of the cell cycle, DNA polymerase incorporates EdU-TP into newly synthesized DNA strands in place of the natural nucleoside, thymidine triphosphate (TTP).[5][9]
-
Fixation and Permeabilization: After incubation, cells are treated with a fixative (e.g., formaldehyde) to preserve their structure and a detergent (e.g., Triton™ X-100) to permeabilize the cell and nuclear membranes.[10] This allows the detection reagents to access the nucleus.
-
Click Reaction Detection: A reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), a copper(I) source (CuSO₄), and a reducing agent (e.g., sodium ascorbate) is added.[11] The copper(I), generated in situ, catalyzes the cycloaddition between the alkyne of the incorporated EdU and the fluorescent azide.
-
Analysis: The now fluorescently labeled cells can be visualized by microscopy or quantified by flow cytometry.[9]
Quantitative Data and Comparisons
EdU vs. BrdU: A Head-to-Head Comparison
EdU offers significant methodological advantages over BrdU, the preceding gold-standard for proliferation assays. The primary difference lies in the detection method. BrdU detection requires harsh DNA denaturation using acid or heat to expose the BrdU epitope for antibody binding, a step that can damage cellular morphology, destroy other antigens, and complicate multiplexing.[3] EdU detection, via click chemistry, is mild and circumvents these issues entirely.[6][12]
| Feature | This compound (EdU) | Bromodeoxyuridine (BrdU) |
| Detection Principle | Copper-Catalyzed "Click Chemistry" | Antibody-based (Immunocytochemistry) |
| DNA Denaturation | Not required[3] | Required (HCl, heat, or DNase) |
| Protocol Harshness | Mild, preserves cell morphology[7] | Harsh, can alter morphology & epitopes[13] |
| Assay Duration | Short (approx. 2-3 hours)[12] | Long (can require overnight incubation)[14] |
| Multiplexing | Highly compatible with antibody staining[5] | Limited; denaturation can destroy other antigens[5] |
| Reagent Access | Small azide molecule, high penetration[4] | Large antibody, may have limited access[12] |
| Signal-to-Noise | Superior, very bright signal[3][14] | Variable, can have higher background |
| Cross-Reactivity | No cross-reactivity with BrdU detection[15] | Some anti-BrdU antibodies cross-react with EdU[12] |
Recommended Concentrations for Use
The optimal EdU concentration and incubation time are cell-type dependent and should be empirically determined.[16][17] However, standard protocols provide a reliable starting point.
| Application | Cell/Tissue Type | Recommended EdU Concentration | Typical Incubation Time | Reference(s) |
| Cell Culture (Microscopy) | Most cell lines (e.g., HeLa, Jurkat) | 10 µM | 1 - 2 hours | [17] |
| Cell Culture (Flow Cytometry) | Most cell lines | 10 µM | 1 - 2 hours | [5][16] |
| In Vivo (Mouse) | Brain tissue | 50 mg/kg body weight | 2 - 24 hours | [14] |
| In Vivo (Mouse) | Intestine | 200 mg/kg body weight | 4 hours | [18] |
Cytotoxicity and Genotoxicity Profile
While EdU is a powerful tool, it is not biologically inert. As a thymidine analog, its incorporation can lead to cytotoxic and genotoxic effects, particularly at high concentrations or with prolonged exposure.[19] Studies have shown that EdU can induce DNA damage, cell cycle arrest, and cell death in a dose-dependent manner.[20] In some cell lines, EdU has demonstrated higher cytotoxicity than BrdU.[19] Therefore, it is critical to use the lowest effective concentration and shortest incubation time necessary to achieve robust labeling for the specific cell type and experimental question.
| Cell Line | Effect | EdU Concentration | Reference(s) |
| CHO Cells | Higher cytotoxicity & genotoxicity than BrdU | > 5-10 µM | [19] |
| Breast Cancer (SK-BR-3) | Cell cycle arrest, necrotic cell death | Long-term exposure | [20] |
| HeLa, 143B, HCT116 | Concentration for >99% viability | ~0.04 - 0.5 µM | [20] |
Detailed Experimental Protocols
The following are generalized protocols for common applications. Reagent volumes are illustrative and should be adapted for the specific experimental format (e.g., 96-well plate, coverslips in a 6-well plate, or flow cytometry tubes).
Protocol for EdU Detection by Fluorescence Microscopy
This protocol is adapted for cells grown on coverslips in a 6-well plate.
1. Cell Labeling with EdU: a. Plate cells on coverslips at the desired density and allow them to adhere overnight.[21] b. Prepare a working solution of EdU in pre-warmed complete culture medium. A final concentration of 10 µM is a common starting point.[21] c. Add the EdU-containing medium to the cells and incubate for the desired duration (e.g., 1-2 hours) under normal cell culture conditions.[21]
2. Fixation and Permeabilization: a. Remove the EdU-containing medium and wash the cells twice with 1 mL of Phosphate-Buffered Saline (PBS). b. Add 1 mL of a 3.7% formaldehyde (B43269) solution in PBS to each well. Incubate for 15 minutes at room temperature.[10] c. Remove the fixative and wash twice with 1 mL of 3% Bovine Serum Albumin (BSA) in PBS.[10] d. Add 1 mL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at room temperature to permeabilize the cells.[10] e. Remove the permeabilization buffer and wash twice with 1 mL of 3% BSA in PBS.[10]
3. Click-iT® Reaction for EdU Detection: a. Prepare the Click-iT® reaction cocktail immediately before use. For each coverslip, mix the following in order:
- 430 µL 1X Click-iT® Reaction Buffer
- 20 µL CuSO₄ solution[10]
- 1.2 µL Fluorescent Azide stock
- 50 µL Reaction Buffer Additive b. Remove the wash solution and add 0.5 mL of the reaction cocktail to each well, ensuring the coverslip is fully covered.[6] c. Incubate for 30 minutes at room temperature, protected from light.[6] d. Remove the reaction cocktail and wash once with 1 mL of 3% BSA in PBS.
4. DNA Staining and Imaging: a. (Optional) To counterstain the nuclei, wash once with PBS. b. Add 1 mL of a diluted Hoechst 33342 or DAPI solution (e.g., 5 µg/mL in PBS). Incubate for 15-30 minutes at room temperature, protected from light.[21] c. Wash twice with 1 mL of PBS.[21] d. Mount the coverslip onto a microscope slide using an appropriate mounting medium. e. Image using a fluorescence microscope with filters appropriate for the chosen fluorophore and nuclear stain.
Protocol for EdU Detection by Flow Cytometry
1. Cell Labeling and Harvesting: a. Culture cells in suspension or adherent flasks to the desired density. b. Add EdU to the culture medium to a final concentration of 10 µM and incubate for the desired period (e.g., 1-2 hours).[16] c. Harvest the cells (using trypsin for adherent cells if necessary) and collect them by centrifugation. d. Wash the cells once with 3 mL of 1% BSA in PBS. Resuspend the cell pellet at a concentration of 1 x 10⁷ cells/mL.[11]
2. (Optional) Cell Surface Staining: a. If staining for surface markers, add conjugated primary antibodies to 100 µL of the cell suspension and incubate according to the manufacturer's protocol, protected from light.[5] b. Wash the cells with 3 mL of 1% BSA in PBS and pellet by centrifugation.
3. Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of a fixative (e.g., Click-iT® fixative). Incubate for 15 minutes at room temperature, protected from light.[5] b. Wash the cells with 3 mL of 1% BSA in PBS and pellet by centrifugation.[5] c. Resuspend the cell pellet in 100 µL of a 1X saponin-based permeabilization and wash reagent.[5]
4. Click-iT® Reaction: a. Prepare 0.5 mL of the Click-iT® reaction cocktail per sample as described in section 6.1.3.a. b. Add 0.5 mL of the reaction cocktail to each tube. Mix well.[11] c. Incubate for 30 minutes at room temperature, protected from light.[11] d. Wash the cells with 3 mL of 1X saponin-based permeabilization and wash reagent and pellet by centrifugation.
5. (Optional) Intracellular/DNA Staining and Analysis: a. If performing intracellular antibody staining, resuspend the pellet in 100 µL of permeabilization/wash reagent, add antibodies, and incubate. b. For cell cycle analysis, resuspend cells in a DNA staining solution (e.g., containing FxCycle™ Violet or Propidium Iodide). c. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.
Conclusion
This compound has fundamentally improved the study of DNA synthesis and cell proliferation. Its bioorthogonal alkyne handle, combined with the specificity and efficiency of the copper-catalyzed click reaction, provides a detection system that is superior in speed, sensitivity, and compatibility with other analytical methods when compared to the traditional BrdU technique. While researchers must remain mindful of its potential for cytotoxicity, careful optimization of labeling conditions allows for robust and reliable data collection. The principles and protocols outlined in this guide equip researchers and drug development professionals with the foundational knowledge to effectively integrate this powerful technology into their workflows, advancing our understanding of cell biology in both health and disease.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
2'-C-Ethynyluridine: A Technical Guide to its Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-Ethynyluridine is a synthetic nucleoside analog that has garnered significant interest within the scientific community, particularly in the fields of antiviral and anticancer research. Its unique chemical structure, characterized by the presence of an ethynyl (B1212043) group at the 2'-position of the ribose sugar, confers distinct biological properties. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring nucleoside, uridine (B1682114). The key structural modification is the substitution of the hydroxyl group at the 2'-position of the ribose sugar with an ethynyl (-C≡CH) group.
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Molecular Formula: C₁₁H₁₂N₂O₆[1]
Molecular Weight: 268.22 g/mol [1]
SMILES: O=C(N1)N([C@H]2--INVALID-LINK--(C#C)--INVALID-LINK----INVALID-LINK--O2)C=CC1=O
The presence of the ethynyl group at the 2'-position significantly influences the molecule's conformation and its interaction with biological targets. This modification restricts the sugar pucker, which can be a critical factor in the binding of nucleoside analogs to viral polymerases or other enzymes.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a protected uridine derivative. A general synthetic approach is outlined below. It is important to note that specific reaction conditions, protecting groups, and purification methods may vary between different published protocols.
Caption: General synthesis workflow for this compound.
A detailed experimental protocol for a similar class of compounds can be adapted for the synthesis of this compound. The following is a representative, generalized protocol:
Experimental Protocol: Synthesis of this compound (General Approach)
-
Protection of Uridine: Commercially available uridine is first protected at the 3' and 5' hydroxyl groups using suitable protecting groups (e.g., silyl (B83357) ethers) to ensure regioselective reaction at the 2'-position.
-
Oxidation: The free 2'-hydroxyl group of the protected uridine is oxidized to a ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).
-
Ethynylation: The 2'-keto intermediate is then reacted with an ethynylating agent, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide, to introduce the ethynyl group at the 2'-position. This step typically results in a mixture of stereoisomers.
-
Purification: The crude product is purified using column chromatography to isolate the desired 2'-C-ethynyl derivative.
-
Deprotection: The protecting groups at the 3' and 5' positions are removed using appropriate deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl ethers) to yield this compound.
-
Final Purification: The final product is purified by recrystallization or high-performance liquid chromatography (HPLC) to obtain a highly pure compound.
Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.
Chemical Stability
The chemical stability of this compound is a critical parameter for its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Quantitative Stability Data
While specific quantitative data for the degradation of this compound under various stress conditions are not extensively published, general principles of nucleoside stability can be applied. The stability of the N-glycosidic bond and the integrity of the uracil (B121893) and ribose moieties are of primary concern.
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the N-glycosidic bond. | Uracil, 2-C-ethynyl-D-ribose |
| Basic Hydrolysis | Degradation of the uracil ring. | Ring-opened products |
| Oxidative Degradation | Oxidation of the uracil ring and/or the ethynyl group. | Various oxidized derivatives |
| Thermal Degradation | Multiple degradation pathways, including hydrolysis and oxidation. | Mixture of degradation products |
| Photolytic Degradation | Photochemical reactions of the uracil ring. | Dimerization or other photoproducts |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and purified water (for thermal and photolytic studies).
-
Stress Application:
-
Hydrolysis: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Store the oxidative solution at room temperature for a defined period.
-
Thermal: Store the aqueous solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic: Expose the aqueous solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each solution, neutralize if necessary, and analyze by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products. Calculate the percentage of degradation.
Mechanism of Action and Signaling Pathways
The biological activity of many nucleoside analogs, including those with modifications at the 2'-position, often involves their conversion to the corresponding 5'-triphosphate derivative within the cell. This triphosphate form can then act as a competitive inhibitor or a chain terminator of viral RNA-dependent RNA polymerases (RdRps), thereby inhibiting viral replication.[4][5]
A related compound, 3'-ethynylcytidine, has been shown to be a potent inhibitor of RNA polymerase I, leading to anticancer activity.[6] It is plausible that this compound, after intracellular phosphorylation, could exert its antiviral effects by targeting viral polymerases.
Proposed Antiviral Mechanism of Action
Caption: Proposed mechanism of antiviral action for this compound.
Furthermore, some nucleoside analogs have been shown to modulate cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[7][8] While direct evidence for the effect of this compound on these pathways is limited, it is an area that warrants further investigation to fully understand its pharmacological profile.
Conclusion
This compound is a promising nucleoside analog with a unique chemical structure that underpins its potential as a therapeutic agent. A thorough understanding of its synthesis, chemical stability, and mechanism of action is crucial for its successful development. This technical guide provides a foundational overview of these aspects, highlighting the need for further quantitative stability studies and detailed investigations into its effects on cellular signaling pathways. The experimental protocols and workflows presented herein offer a practical framework for researchers to conduct their own investigations into this intriguing molecule.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanosine and uridine alleviate airway inflammation via inhibition of the MAPK and NF-κB signals in OVA-induced asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
2'-C-Ethynyluridine: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cellular uptake and metabolism of 2'-C-Ethynyluridine (CAS 188413-98-1) is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of nucleoside analog pharmacology and data from structurally related compounds. The information presented herein should be considered a predictive framework to guide future research.
Introduction
This compound (EYU) is a synthetic pyrimidine (B1678525) nucleoside analog characterized by an ethynyl (B1212043) group at the 2' position of the ribose sugar. Modifications at the 2'-position of the ribose moiety are a common strategy in the design of antiviral and anticancer nucleoside analogs, as they can influence substrate specificity for cellular and viral enzymes, metabolic stability, and biological activity.[1][2] This document outlines the probable pathways of cellular uptake and metabolism of this compound, provides detailed experimental protocols for its investigation, and presents quantitative data from related compounds to serve as a benchmark for future studies.
Cellular Uptake of this compound
The entry of nucleoside analogs into cells is a critical determinant of their therapeutic efficacy. Being hydrophilic, these molecules require specialized membrane transport proteins. The cellular uptake of this compound is likely mediated by the same transporters responsible for the influx of natural nucleosides and other analogs.
Nucleoside Transporters
Two primary families of nucleoside transporters are responsible for mediating the transport of nucleosides and their analogs across cellular membranes:
-
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent symporters that transport nucleosides against a concentration gradient.[3]
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent uniporters that facilitate the transport of nucleosides down their concentration gradient.[3]
Given that uridine (B1682114) is a natural substrate for several of these transporters, it is highly probable that this compound is also a substrate. The specific transporters involved and the kinetics of transport would require experimental validation.
Hypothetical Cellular Uptake Pathway
The cellular uptake of this compound can be conceptualized as a multi-step process involving its transport across the plasma membrane into the cytoplasm.
Metabolism of this compound
For nucleoside analogs to exert their biological activity, they typically need to be anabolized to their corresponding 5'-triphosphate form. This multi-step phosphorylation is catalyzed by a series of cellular kinases.
Phosphorylation Cascade
The metabolic activation of this compound is hypothesized to follow the established pathway for uridine and its analogs:
-
Monophosphorylation: this compound is first phosphorylated to this compound-5'-monophosphate (EYU-MP). This initial and often rate-limiting step is likely catalyzed by a uridine-cytidine kinase (UCK).
-
Diphosphorylation: EYU-MP is subsequently converted to this compound-5'-diphosphate (EYU-DP) by a nucleoside monophosphate kinase (NMPK).
-
Triphosphorylation: Finally, EYU-DP is phosphorylated to the active this compound-5'-triphosphate (EYU-TP) by a nucleoside diphosphate (B83284) kinase (NDPK).
Incorporation into RNA
The resulting EYU-TP may then act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. This incorporation can lead to chain termination or altered RNA function, which are common mechanisms of action for antiviral and anticancer nucleoside analogs.[4]
Quantitative Data from Related Analogs
Table 1: Cytotoxicity of Related Nucleoside Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2'-C-Methyladenosine | HCV Replicon (HBI10A) | 0.25 | [2] |
| 2'-O-Methylcytidine | HCV Replicon (HBI10A) | 21 | [2] |
| 2-Thiouridine | VeroE6 (DENV2) | Not specified, but active | [5] |
| 2-Thiouridine | Huh7 (DENV2) | Not specified, but active |[5] |
Table 2: Metabolic Parameters of Related Nucleoside Analogs
| Compound | Cell Line | Metabolite Measured | Concentration (pmol/10^6 cells) |
|---|---|---|---|
| 2'-C-Methyladenosine | HCV Replicon (HBI10A) | Triphosphate | ~120 (at 10 µM input) |
| 2'-O-Methylcytidine | HCV Replicon (HBI10A) | Triphosphate | ~5 (at 100 µM input) |
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound.
Cellular Uptake Assay using Radiolabeled Substrate
This protocol is designed to quantify the rate of uptake of a radiolabeled nucleoside analog into cultured cells.
Materials:
-
Cultured cells of interest
-
Radiolabeled this compound (e.g., [³H]-EYU)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors of nucleoside transporters (e.g., dipyridamole (B1670753) for ENTs, nitrobenzylmercaptopurine ribonucleoside (NBMPR) for ENT1)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of radiolabeled this compound to initiate the uptake. For inhibition studies, pre-incubate cells with inhibitors for a specified time before adding the radiolabeled substrate.
-
Incubate for a predetermined time course (e.g., 0.5, 1, 2, 5, 10 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the substrate solution and wash the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
Analysis of Intracellular Metabolites by HPLC-MS/MS
This method allows for the quantification of the intracellular concentrations of this compound and its phosphorylated metabolites.[6][7][8][9][10]
Materials:
-
Cultured cells treated with this compound
-
Methanol
-
Internal standards (stable isotope-labeled analogs of the analytes)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
-
Culture cells in the presence of this compound for a desired period.
-
Harvest the cells and rapidly quench metabolic activity by washing with ice-cold saline.
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 80% methanol) and the internal standards.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for HPLC-MS/MS analysis.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the metabolites using an appropriate gradient elution program.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the intracellular concentrations based on a standard curve generated with known amounts of the analytes.
Conclusion
This compound represents a potentially valuable molecule for therapeutic development. Understanding its cellular uptake and metabolic activation is paramount to elucidating its mechanism of action and optimizing its pharmacological properties. The predictive framework and detailed experimental protocols provided in this guide are intended to facilitate and accelerate research into this promising nucleoside analog. Future studies should focus on obtaining direct experimental evidence to validate the hypothesized pathways and to generate quantitative data on the transport kinetics, enzyme kinetics, and cytotoxic effects of this compound.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. iscrm.uw.edu [iscrm.uw.edu]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Antiviral Potential: A Technical Guide to 2'-C-Ethynyluridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of 2'-C-Ethynyluridine analogs, a promising class of nucleoside inhibitors. This document details their mechanism of action, summarizes their activity against key viral targets, provides in-depth experimental protocols, and visualizes the critical pathways involved in their antiviral effects.
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, these compounds can be incorporated into growing viral nucleic acid chains, leading to premature termination and inhibition of viral replication. Among these, this compound and its analogs have emerged as potent inhibitors of viral polymerases, particularly reverse transcriptases and RNA-dependent RNA polymerases (RdRps). Their unique structural features, notably the ethynyl (B1212043) group at the 2'-position of the ribose sugar, play a crucial role in their mechanism of action and confer activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). This guide serves as a technical resource for researchers engaged in the discovery and development of novel antiviral agents based on this scaffold.
Quantitative Antiviral Activity
The antiviral potency of this compound analogs has been evaluated against various viruses. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, providing a comparative overview of their activity.
Table 1: Anti-HIV Activity of 2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analogs [1]
| Compound | Virus Strain | IC50 (nM) | Cytotoxicity (CC50 in CEM cells) |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine (1b) | HIV-1(IIIB) | 86 | > 10 µM |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine (2) | HIV-1(IIIB) | 1.34 | > 10 µM |
| Zidovudine (AZT) | HIV-1(IIIB) | 47 | > 10 µM |
Table 2: Anti-HCV Activity of 2'-Substituted Nucleoside Analogs [2][3]
| Compound | Assay | EC50 (µM) |
| 2'-C-methyladenosine | Replicon (HBI10A, 24h) | 0.25 |
| 2'-O-methylcytidine | Replicon (HBI10A, 24h) | 21 |
Table 3: Antiviral Activity of 4'-Ethynyl Nucleoside Analogs against HIV-1 [4]
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) in MT-4 cells | Selectivity Index |
| 4'-E-2'-deoxycytidine (4'-E-dC) | HIV-1LAI | 0.0003 | 0.78 | 2600 |
| 4'-E-2'-deoxyadenosine (4'-E-dA) | HIV-1LAI | 0.001 | 0.46 | 458 |
| 4'-E-thymidine (4'-E-T) | HIV-1LAI | 0.83 | >100 | >120 |
Mechanism of Action
The antiviral activity of this compound analogs stems from their ability to act as chain terminators of viral DNA or RNA synthesis. This process involves several key steps:
-
Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound derivatives are taken up by host cells.[5] They are then sequentially phosphorylated by host cell kinases to their active triphosphate form.[5] Uridine-cytidine kinases are often involved in the initial phosphorylation step.[6][7]
-
Inhibition of Viral Polymerase: The triphosphate analog competes with the natural corresponding nucleoside triphosphate for binding to the active site of the viral polymerase (e.g., HIV reverse transcriptase or HCV NS5B polymerase).[2][8]
-
Incorporation and Chain Termination: Upon incorporation into the growing nucleic acid chain, the presence of the 2'-C-ethynyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination.[9][10] This is a key feature of non-obligate chain terminators, as they possess the 3'-hydroxyl group necessary for chain elongation but still prevent it due to conformational constraints.[9]
The binding of these inhibitors can also induce conformational changes in the polymerase, further disrupting its catalytic activity.[11][12][13][14]
Signaling Pathway and Mechanism of Action Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound analogs.
Synthesis of 2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analogs[1]
General Procedure:
The synthesis of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs generally follows a multi-step pathway starting from a suitable protected sugar derivative. A key intermediate, 1-O-acetyl-2-deoxy-2-fluoro-3,5-di-O-benzoyl-4-C-ethynyl-α,β-D-arabinofuranose, is coupled with silylated pyrimidine (B1678525) bases (uracil, thymine, or cytosine) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The subsequent removal of the protecting groups yields the final nucleoside analogs.
Example: Synthesis of 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-uracil
-
Preparation of the Glycosyl Donor: The synthesis starts with the preparation of a suitable 4'-ethynyl-2'-deoxy-2'-fluoro-arabinofuranosyl donor, typically protected with benzoyl groups at the 3' and 5' positions and an acetyl group at the anomeric position.
-
Glycosylation: To a solution of the glycosyl donor in anhydrous acetonitrile, persilylated uracil (B121893) and TMSOTf are added at 0 °C under an argon atmosphere. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the protected nucleoside.
-
Deprotection: The protected nucleoside is dissolved in methanolic ammonia (B1221849) and stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the final product.
Anti-HIV Activity Assay[1][4]
Cell Culture and Virus:
-
Cells: CEM cells or MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HIV-1 (e.g., IIIB or LAI strain) stocks are prepared and titrated in the respective cell lines.
Assay Protocol (MTT Method):
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Virus Infection: A predetermined amount of HIV-1 is added to the wells to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: The plates are incubated at 37 °C in a 5% CO2 incubator for 5 days.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is read at 570 nm. The IC50 (the concentration of compound that inhibits viral replication by 50%) is calculated from the dose-response curve.
HCV Replicon Assay[2][3]
Cell Culture:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., HBI10A) are maintained in DMEM supplemented with 10% fetal bovine serum, nonessential amino acids, and G418.
Assay Protocol:
-
Cell Seeding: Replicon-containing cells are seeded in 96-well plates in medium without G418.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
RNA Quantification: Total cellular RNA is isolated, and the level of HCV RNA is quantified by real-time RT-PCR.
-
Data Analysis: The EC50 (the concentration of compound that reduces HCV RNA levels by 50%) is determined from the dose-response curve.
Experimental Workflow Diagram
Conclusion
This compound analogs represent a potent and versatile class of antiviral compounds. Their mechanism of action as non-obligate chain terminators of viral polymerases provides a solid basis for their activity against a range of viruses. The quantitative data presented in this guide highlight their potential, with some analogs exhibiting nanomolar to low micromolar activity against HIV and HCV. The detailed experimental protocols offer a practical resource for researchers working on the synthesis and evaluation of these and similar nucleoside inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs, exploring their activity against a broader spectrum of viruses, and elucidating the structural basis of their interaction with viral polymerases to guide the design of next-generation antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Ethynyl-Modified Nucleosides: A Technical Guide to Their Applications in Research and Drug Development
December 7, 2025
Abstract
Ethynyl-modified nucleosides have emerged as powerful and versatile tools in the fields of biomedical research and drug development. Their unique alkyne functional group allows for highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This technical guide provides an in-depth exploration of the core applications of these modified nucleosides, from their revolutionary role in tracking cellular processes to their promising potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying chemistry, detailed experimental protocols, and a summary of key quantitative data.
Introduction: The Power of the Ethynyl (B1212043) Group
The introduction of an ethynyl group (a carbon-carbon triple bond) into a nucleoside structure imparts unique chemical reactivity without significantly perturbing the molecule's biological activity. This small, bio-inert functional group serves as a chemical handle, allowing for its specific ligation to a wide array of reporter molecules, such as fluorophores, biotin, or other affinity tags, that bear a complementary azide (B81097) group.[1] This bioorthogonal "click chemistry" approach has revolutionized the study of nucleic acid dynamics and has paved the way for novel therapeutic strategies.[2][3][4]
The applications of ethynyl-modified nucleosides are broad and can be categorized into three main areas:
-
Biochemical Probes for Cellular Processes: Most notably, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has become the gold standard for measuring DNA replication and cell proliferation, offering a superior alternative to traditional methods like BrdU incorporation.[5][6] Similarly, 5-ethynyluridine (B57126) (EU) is used to label and visualize newly synthesized RNA.[3]
-
Antiviral Therapeutics: A significant number of ethynyl-modified nucleosides, particularly those with modifications at the 4'-position of the sugar ring, have demonstrated potent antiviral activity, especially against the human immunodeficiency virus (HIV).[7][8] These compounds often act as chain terminators of viral reverse transcriptase.
-
Anticancer Agents: The ability of ethynyl-modified nucleosides to be incorporated into the DNA of rapidly dividing cancer cells has led to their investigation as potential chemotherapeutic agents. Their incorporation can induce DNA damage and trigger cell death pathways.
This guide will delve into each of these applications, providing the necessary technical details for their implementation and understanding.
Applications in Elucidating Cellular Processes: The EdU Cell Proliferation Assay
The measurement of cell proliferation is fundamental to many areas of biological research, from cancer biology to developmental studies. The EdU (5-ethynyl-2'-deoxyuridine) assay has largely replaced the traditional BrdU (5-bromo-2'-deoxyuridine) assay due to its speed, sensitivity, and milder reaction conditions.[5][6]
Principle of the EdU Assay
EdU, a nucleoside analog of thymidine, is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] The incorporated EdU is then detected via a highly specific and efficient click reaction with a fluorescently labeled azide. This reaction forms a stable triazole linkage, allowing for the visualization and quantification of proliferating cells.[5][6] Unlike the BrdU assay, the EdU assay does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigenicity for multiplexing with other staining methods.[6]
Detailed Experimental Protocol: EdU Staining for Microscopy
This protocol provides a general guideline for staining adherent cells with EdU. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU) solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)
-
Click reaction cocktail:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will ensure they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
EdU Labeling: Prepare a working solution of EdU in complete cell culture medium. A final concentration of 10 µM is a good starting point. Remove the old medium from the cells and add the EdU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time can be adjusted to label cells at different stages of the S-phase.
-
Fixation: Aspirate the EdU-containing medium and wash the cells once with PBS. Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.[9]
-
Washing after Fixation: Remove the fixation solution and wash the cells twice with 100 µL of 3% BSA in PBS.[9]
-
Permeabilization: Add 100 µL of permeabilization solution to each well and incubate for 20 minutes at room temperature.[9]
-
Washing after Permeabilization: Remove the permeabilization solution and wash the cells twice with 100 µL of 3% BSA in PBS.[9]
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. Add 100 µL of the reaction cocktail to each well, ensuring the coverslip is completely covered.
-
Incubation for Click Reaction: Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Washing after Click Reaction: Remove the reaction cocktail and wash the cells three times with 100 µL of 3% BSA in PBS.[9]
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear counterstain according to the manufacturer's protocol.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Ethynyl-Modified Nucleosides as Antiviral Agents
The unique structural features of ethynyl-modified nucleosides have made them a fertile ground for the discovery of potent antiviral drugs. The addition of an ethynyl group, particularly at the 4'-position of the nucleoside's sugar moiety, can confer potent and selective activity against viral polymerases, most notably HIV reverse transcriptase (RT).[7][8]
Mechanism of Action: Chain Termination
Many 4'-ethynyl nucleoside analogs function as nucleoside reverse transcriptase inhibitors (NRTIs). After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing viral DNA chain by the viral reverse transcriptase. The bulky 4'-ethynyl group then sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[10][11]
One of the most potent and well-studied compounds in this class is 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir.[10][11][12] EFdA exhibits a unique mechanism of action as a "translocation-defective RT inhibitor" (TDRTI).[10][11] After its incorporation, the 4'-ethynyl group of EFdA fits into a hydrophobic pocket in the RT active site, making it difficult for the enzyme to translocate along the DNA template, thus effectively terminating synthesis.[10][11]
Antiviral Activity Data
The following tables summarize the in vitro anti-HIV activity of several key 4'-ethynyl-modified nucleosides against wild-type and drug-resistant HIV-1 strains.
Table 1: Anti-HIV-1 Activity of 4'-Ethynyl-2'-deoxynucleosides [7]
| Compound | 50% Effective Concentration (EC₅₀) (µM) | 50% Cytotoxic Concentration (CC₅₀) (µM) | Selectivity Index (SI) |
| 4'-E-dC | 0.003 | >1 | >333 |
| 4'-E-dA | 0.001 | >1 | >1000 |
| 4'-E-dDAP | 0.0003 | 0.78 | 2600 |
| 4'-E-dG | 0.01 | >1 | >100 |
| 4'-E-T | 0.83 | >10 | >12 |
| AZT | 0.004 | >1 | >250 |
Table 2: Activity of 4'-Ethynyl Nucleosides Against Drug-Resistant HIV-1 Clones [7]
| Compound | HIV-1LAI (Wild-Type) | HIV-1M41L/T215Y | HIV-1L74V | HIV-1K65R |
| EC₅₀ (µM) | EC₅₀ (µM) | EC₅₀ (µM) | EC₅₀ (µM) | |
| 4'-E-dC | 0.003 | 0.002 | 0.004 | 0.005 |
| 4'-E-dA | 0.001 | 0.001 | 0.001 | 0.002 |
| 4'-E-dDAP | 0.0003 | 0.0004 | 0.0004 | 0.0005 |
| 4'-E-dG | 0.01 | 0.01 | 0.01 | 0.02 |
| AZT | 0.004 | >1 | 0.005 | 0.006 |
Experimental Protocol: In Vitro Anti-HIV Assay (MTT-based)
This protocol describes a common method for assessing the in vitro anti-HIV activity of compounds using the MTT colorimetric assay.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1LAI)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds (ethynyl-modified nucleosides)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing solution (e.g., acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Culture MT-4 cells in appropriate medium. On the day of the assay, wash the cells and resuspend them at a concentration of 1 x 10⁵ cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted test compounds to the appropriate wells. Include wells for cell control (cells only) and virus control (cells and virus, no compound).
-
Virus Infection: Add 20 µL of an appropriate dilution of HIV-1 stock to all wells except the cell control wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of solubilizing solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The EC₅₀ (the concentration of compound that protects 50% of cells from virus-induced cytopathic effect) and CC₅₀ (the concentration of compound that reduces the viability of uninfected cells by 50%) are then determined from the dose-response curves.
Ethynyl-Modified Nucleosides in Anticancer Research
The rapid proliferation of cancer cells makes them particularly susceptible to agents that interfere with DNA replication. Ethynyl-modified nucleosides, by virtue of their ability to be incorporated into DNA, are being actively investigated as potential anticancer drugs.[13]
Mechanism of Action: Induction of DNA Damage and Apoptosis
When ethynyl-modified nucleosides are incorporated into the genomic DNA of cancer cells, they can be recognized as a form of DNA damage.[9] This can trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The precise mechanisms are still under investigation and may vary depending on the specific nucleoside analog and the cancer cell type.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of 3'-C-ethynylcytidine (ECyd) and 3'-C-ethynyluridine (EUrd) against human breast and prostate cancer cell lines.
Table 3: In Vitro Anticancer Activity of 3'-C-Ethynyl Nucleosides [14]
| Compound | MCF-7 (Breast Cancer) IC₅₀ (nM) | PC-3 (Prostate Cancer) IC₅₀ (nM) |
| 3'-C-ethynylcytidine (ECyd) | 50 | 70 |
| 3'-C-ethynyluridine (EUrd) | 120 | 150 |
| 5-Iodo-EUrd | 35 | 45 |
Synthesis of Ethynyl-Modified Nucleosides
The synthesis of ethynyl-modified nucleosides is a critical aspect of their development and application. The Sonogashira cross-coupling reaction is a powerful and widely used method for introducing an ethynyl group onto a nucleobase.[15][16][17][18]
The Sonogashira Coupling Reaction
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18] For the synthesis of 5-ethynyl-2'-deoxyuridine (EdU), 5-iodo-2'-deoxyuridine is typically coupled with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.
Experimental Protocol: Sonogashira Coupling for EdU Synthesis (General Procedure)
This protocol provides a general outline for the Sonogashira coupling reaction. Specific conditions may need to be optimized.
Materials:
-
5-Iodo-2'-deoxyuridine
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., DMF or THF)
-
Amine base (e.g., triethylamine)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 5-iodo-2'-deoxyuridine in the anhydrous solvent.
-
Addition of Reagents: Add the palladium catalyst, copper(I) iodide, and the amine base to the stirred solution.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The resulting 5-(trimethylsilylethynyl)-2'-deoxyuridine is then treated with a desilylating agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the final product, 5-ethynyl-2'-deoxyuridine (EdU).
-
Purification: The final product is purified by chromatography or recrystallization.
Conclusion and Future Perspectives
Ethynyl-modified nucleosides have proven to be indispensable tools in modern biological and medicinal chemistry. Their application in cell proliferation assays has streamlined research in numerous fields, while their potent antiviral and emerging anticancer properties hold significant promise for the development of new therapeutics. The versatility of the ethynyl group, coupled with the specificity of click chemistry, ensures that the applications of these modified nucleosides will continue to expand. Future research will likely focus on the development of new ethynyl-modified nucleosides with improved therapeutic indices, the exploration of their utility in other disease areas, and the refinement of their application as sensitive probes for a wider range of biological processes. The continued exploration of this chemical space is poised to yield further breakthroughs in our understanding and treatment of human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. metabion.com [metabion.com]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of 4'-C-ethynyl-beta-D-arabino- and 4'-C-ethynyl-2'-deoxy-beta-D-ribo-pentofuranosylpyrimidines and -purines and evaluation of their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for Nascent RNA Labeling with 5-Ethynyluridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Ethynyluridine (B57126) (EU), a nucleoside analog of uridine (B1682114), for the metabolic labeling of newly transcribed RNA (nascent RNA). This technique allows for the selective isolation and analysis of RNA molecules as they are being synthesized, offering a dynamic snapshot of the cellular transcriptome. This is particularly valuable for studying rapid transcriptional responses to various stimuli, understanding RNA processing, and identifying unstable transcripts that are not readily detected by conventional RNA sequencing methods.
5-Ethynyluridine is a cell-permeable compound that is incorporated into elongating RNA chains by cellular RNA polymerases.[1][2] The ethynyl (B1212043) group on the uridine base serves as a bioorthogonal handle, enabling the selective chemical ligation of a variety of reporter molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This allows for the visualization of nascent RNA via fluorescent microscopy or the enrichment of labeled RNA for downstream applications such as high-throughput sequencing (EU-seq).[4][5]
Data Presentation: Quantitative Parameters for 5-Ethynyluridine Labeling
The optimal conditions for labeling nascent RNA with 5-Ethynyluridine can vary depending on the cell type, experimental goals, and the desired balance between labeling efficiency and potential cellular perturbations. Below is a summary of reported concentrations and incubation times for various cell lines. It is recommended to empirically determine the optimal conditions for your specific experimental system.
| Cell Line | 5-EU Concentration | Incubation Time | Observations & Notes |
| HeLa | 0.1 mM - 1 mM | 30 min - 24 h | Time-dependent increase in nuclear and cytoplasmic signal observed. Longer incubation times (12-24h) can lead to nuclear accumulation of RNA binding proteins.[3][6] |
| HEK293 | 0.2 mM | 4 hours | Used for nascent RNA capture with commercial kits.[7] |
| Jurkat | 0.2 mM | Not specified | Protocol developed with this cell line for nascent RNA capture.[7] |
| A549 | 0.2 mM - 0.5 mM | 4 - 48 h | A decrease in cell count was reported at 500 µM after 48h.[6][7] |
| Mouse Primary Cortical Neurons | 100 µM | 24 h | Pretreatment followed by a pulse of Actinomycin D was used to study protein localization.[6] |
| SH-SY5Y | High doses | 24 h | Showed trace labeling even at high doses, suggesting differences in uptake or incorporation.[6] |
| K562 | Not specified | 10 min - 60 min | Used in PRO-seq to study immediate transcriptional responses.[8] |
Note on Toxicity and Cellular Effects: While 5-EU is a powerful tool, it is important to be aware of its potential effects on cellular processes. Prolonged exposure to high concentrations of 5-EU can lead to antimitotic effects and perturbations in nuclear RNA metabolism.[6] In some organisms and cell types, EU has been reported to be incorporated into DNA, therefore it is crucial to perform appropriate controls, such as RNase treatment, to ensure the specificity of RNA labeling.[5] For in vivo studies, direct injection of high concentrations of EU has been shown to induce neurodegeneration in mice.[9][10]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynyluridine
This protocol describes the general procedure for labeling newly synthesized RNA in mammalian cells grown in culture.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
5-Ethynyluridine (EU) (e.g., from Jena Bioscience)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach approximately 80% confluency on the day of the experiment.
-
Prepare EU Labeling Medium:
-
Prepare a stock solution of 100 mM EU in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.1 mM to 1 mM). For most cell lines, a final concentration of 0.5 mM is a good starting point.[4]
-
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Add the prepared EU labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the experimental question; shorter pulses are used to capture immediate transcriptional events.[4]
-
-
Cell Harvest:
-
Aspirate the EU labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation or cell fixation for imaging.
-
Protocol 2: Click Chemistry Reaction for Biotinylation of EU-labeled RNA
This protocol details the biotinylation of EU-labeled RNA from total RNA extracts, preparing it for enrichment.
Materials:
-
Total RNA isolated from EU-labeled cells
-
Biotin-azide (e.g., PEG4 carboxamide-6-azidohexanyl biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
RNase-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Prepare Click Reaction Master Mix: For each reaction, prepare the following mix in the order listed. It is recommended to prepare a master mix for multiple samples.
-
To a final volume of 50 µL:
-
Total RNA (up to 5 µg) in RNase-free water
-
Biotin-azide (final concentration 25 µM)
-
CuSO4 (final concentration 2 mM)
-
THPTA (final concentration 1 mM)
-
-
-
Initiate the Reaction:
-
Freshly prepare a 100 mM solution of sodium ascorbate in RNase-free water.
-
Add sodium ascorbate to the reaction mix to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I).
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes in the dark.
-
-
RNA Purification:
-
Purify the biotinylated RNA from the click reaction components using an RNA purification kit or by ethanol precipitation.[4]
-
For ethanol precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air-dry.
-
Resuspend the RNA in RNase-free water.
-
-
Protocol 3: Enrichment of Biotinylated Nascent RNA
This protocol describes the capture of biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
RNA binding buffer
-
Wash buffers
-
Elution buffer (containing DTT or other releasing agent if a cleavable biotin (B1667282) linker was used)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the required volume to a new RNase-free tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads twice with RNA binding buffer.
-
-
RNA Binding:
-
Resuspend the washed beads in RNA binding buffer.
-
Add the biotinylated RNA to the beads.
-
Incubate at room temperature for 30 minutes with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.
-
-
Elution (Optional, depending on downstream application):
-
If downstream analysis requires elution, resuspend the beads in elution buffer.
-
Incubate as recommended by the bead manufacturer to release the captured RNA.
-
Place the tube on the magnetic stand and collect the supernatant containing the enriched nascent RNA.
-
Alternatively, for applications like on-bead library preparation for sequencing, elution may not be necessary.
-
Mandatory Visualizations
References
- 1. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Secondary siRNA screen (5-ethynyl uridine RNA metabolic labelling) - Mendeley Data [data.mendeley.com]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Nascent RNA sequencing reveals a dynamic global transcriptional response at genes and enhancers to the natural medicinal compound celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Labeling of 2'-C-Ethynyluridine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of RNA is crucial for understanding its diverse roles in cellular processes and for the development of RNA-based therapeutics. Click chemistry, a set of powerful, reliable, and selective reactions, has emerged as a premier tool for bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient method for attaching a wide array of reporter molecules—such as fluorophores, biotin, or affinity tags—to modified RNA.[1][2]
This document provides detailed protocols for the labeling of RNA containing 2'-C-Ethynyluridine (2'-CEU) via CuAAC. The modification at the 2'-position of the ribose sugar with an ethynyl (B1212043) group provides a bioorthogonal handle for click chemistry, allowing for specific and robust labeling of the RNA molecule. These protocols are designed to be a comprehensive guide for researchers, from the enzymatic synthesis of 2'-CEU modified RNA to the final purification of the labeled product.
Principle of the Method
The workflow for labeling 2'-CEU modified RNA involves two primary stages:
-
Enzymatic Incorporation of this compound: The modified nucleotide, this compound triphosphate (2'-CEUTP), is incorporated into an RNA transcript during in vitro transcription using a bacteriophage RNA polymerase, such as T7 RNA polymerase. The enzyme recognizes the modified nucleotide and incorporates it into the growing RNA chain.[3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne group on the 2'-position of the incorporated uridine (B1682114) serves as a reactive handle. In the presence of a Cu(I) catalyst, it readily reacts with an azide-functionalized reporter molecule (e.g., a fluorescent dye with an azide (B81097) group) to form a stable triazole linkage. This reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions.[1][5]
Quantitative Data Summary
The efficiency of both the enzymatic incorporation and the subsequent click chemistry reaction is critical for successful RNA labeling. The following table summarizes expected efficiencies based on studies with similarly modified nucleotides. It is important to note that specific efficiencies may vary depending on the RNA sequence, the specific reagents used, and the optimization of reaction conditions.
| Parameter | Typical Efficiency/Yield | Notes |
| Enzymatic Incorporation of Modified UTPs by T7 RNA Polymerase | 50 - 95% | Efficiency can be influenced by the specific modification, the concentration of the modified NTP, and the sequence context of the RNA transcript. Smaller modifications are generally better tolerated.[6] |
| CuAAC Labeling Efficiency | > 90% (often quantitative) | With optimized conditions, the click reaction itself is highly efficient. Losses are primarily associated with purification steps.[5] |
| Overall Yield of Labeled RNA | 50 - 70% | The final yield is impacted by losses during the multiple purification steps required (post-transcription and post-click reaction). |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound Labeled RNA
This protocol describes the in vitro transcription of an RNA molecule containing 2'-CEU using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide Triphosphates (ATP, GTP, CTP)
-
This compound Triphosphate (2'-CEUTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation
Procedure:
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
Transcription Buffer (10X): 2 µL
-
ATP, GTP, CTP (10 mM each): 2 µL of each
-
UTP (10 mM): 1 µL (adjust ratio with 2'-CEUTP as needed)
-
2'-CEUTP (10 mM): 1 µL (a 1:1 ratio of UTP:2'-CEUTP is a good starting point)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
T7 RNA Polymerase (50 U/µL): 1 µL
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification of 2'-CEU Labeled RNA: Purify the transcribed RNA using a commercial RNA purification kit according to the manufacturer's instructions. Alternatively, perform a phenol-chloroform extraction followed by ethanol precipitation.
-
Ethanol Precipitation: a. Add 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the RNA solution. b. Mix well and incubate at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully discard the supernatant. e. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at >12,000 x g for 10 minutes at 4°C. f. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Analyze the integrity of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2'-CEU Labeled RNA
This protocol describes the "clicking" of an azide-functionalized reporter molecule to the 2'-CEU labeled RNA.
Materials:
-
2'-CEU labeled RNA (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in nuclease-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in nuclease-free water) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in nuclease-free water, freshly prepared)
-
Nuclease-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Nuclease-free water
-
RNA purification reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components. The final reaction volume can be scaled as needed (e.g., 50 µL).
-
Nuclease-free buffer: to bring the reaction to the desired final volume
-
2'-CEU labeled RNA: to a final concentration of 1-10 µM
-
Azide-functionalized reporter: 2-10 molar excess over the RNA
-
Premix of CuSO₄ and THPTA: a. In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). b. Add the premix to the reaction tube to a final CuSO₄ concentration of 100-500 µM.
-
Sodium Ascorbate: Add to a final concentration of 1-5 mM. Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Incubation: Mix the reaction gently and incubate at room temperature or 37°C for 30-60 minutes. The reaction can be performed in the dark if a light-sensitive fluorophore is used.
-
Purification of Labeled RNA: Purify the labeled RNA to remove unreacted reporter molecules, copper, and other reaction components. Ethanol precipitation is a common method.
-
Follow the ethanol precipitation steps as described in Protocol 1, Step 4. It may be beneficial to include a wash step with 85% ethanol to further remove salts.
-
-
Analysis of Labeled RNA:
-
Gel Electrophoresis: Analyze the labeled RNA by denaturing PAGE. Successful labeling can be visualized by a mobility shift compared to the unlabeled RNA. If a fluorescent reporter was used, the gel can be imaged using a suitable fluorescence scanner.
-
Spectrophotometry: Confirm the concentration of the labeled RNA and assess the labeling efficiency by measuring the absorbance at 260 nm (for RNA) and at the excitation maximum of the fluorophore.
-
Diagrams
Caption: Workflow for labeling 2'-CEU modified RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pnas.org [pnas.org]
- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Visualizing Nascent RNA: Application Notes and Protocols for 2'-C-Ethynyluridine (EU) Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the metabolic labeling of newly synthesized RNA transcripts in cells using 2'-C-Ethynyluridine (EU) and their subsequent visualization through click chemistry. This powerful technique allows for the spatial and temporal analysis of RNA synthesis, offering valuable insights into gene expression dynamics in various biological contexts.
Introduction
Understanding the regulation of gene expression is fundamental to cellular biology and drug development. The ability to visualize newly transcribed RNA provides a direct measure of transcriptional activity. This compound (EU) is a nucleoside analog of uridine (B1682114) that is readily taken up by cells and incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription.[1][2][3] The ethynyl (B1212043) group on EU serves as a bio-orthogonal handle, allowing for the specific and covalent attachment of a fluorescent azide (B81097) probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] This method offers a sensitive and robust alternative to traditional methods like BrU labeling, which requires antibody-based detection, or radioactive labeling, which has safety and resolution limitations.[5][7][8]
This technique is applicable to a wide range of research areas, including studies on transcription dynamics, RNA turnover, the effects of drug candidates on global RNA synthesis, and cell-type-specific transcription in complex tissues.[3][7]
Principle of the Method
The visualization of EU-labeled transcripts involves a two-step process:
-
Metabolic Labeling: Cells are incubated with EU, which is incorporated into newly synthesized RNA.
-
Click Chemistry Detection: After fixation and permeabilization, the ethynyl group of the incorporated EU is reacted with a fluorescently labeled azide, enabling visualization by microscopy.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The optimal conditions for EU labeling can vary depending on the cell type and experimental goals. The following tables provide a summary of typical concentration ranges and incubation times.
Table 1: Recommended this compound (EU) Concentrations
| Cell Type | EU Concentration (µM) | Notes |
| Cultured Mammalian Cells | 100 - 1000 | Higher concentrations may lead to toxicity with prolonged incubation.[9] |
| Primary Neurons | 500 - 1000 | Optimization is recommended to balance signal with potential neurotoxicity.[8] |
| Plant Seedlings (Arabidopsis) | 500 - 1000 | Longer incubation times may be required for sufficient labeling.[4][10] |
| Zebrafish Larvae | Varies (added to water) | Uptake and incorporation are dependent on the developmental stage and exposure method.[8] |
Table 2: Recommended Incubation Times
| Experimental Goal | Incubation Time | Notes |
| Pulse-labeling of nascent RNA | 15 - 60 minutes | Ideal for studying rapid transcriptional responses.[5] |
| General RNA synthesis | 1 - 4 hours | Provides robust labeling of a significant portion of newly synthesized RNA.[8] |
| RNA turnover studies (pulse-chase) | 1 - 24 hours (pulse) | The pulse duration should be sufficient to label the RNA population of interest.[7] |
| In vivo labeling | Varies (hours to days) | Dependent on the organism and route of administration.[3] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (EU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection kit (containing a fluorescent azide, copper(II) sulfate, and a reducing agent/copper ligand)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and slides
-
Fluorescence microscope
Protocol 1: Labeling and Visualization of Nascent RNA in Cultured Cells
This protocol is optimized for mammalian cells grown on coverslips.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
EU Labeling:
-
Prepare a working solution of EU in pre-warmed cell culture medium at the desired final concentration (e.g., 1 mM).
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired period (e.g., 1 hour) under normal cell culture conditions.[11]
-
-
Fixation:
-
Remove the EU-containing medium and wash the cells once with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
-
Permeabilization:
-
Remove the fixative and wash the cells twice with PBS.
-
Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent or ligand in a buffer.[5][8]
-
Remove the permeabilization buffer and wash the cells once with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]
-
-
Washing and Counterstaining:
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Pulse-Chase Experiment to Measure RNA Stability
-
Pulse Labeling: Label the cells with EU as described in Protocol 1, step 2, for a defined period (e.g., 2-4 hours).
-
Chase:
-
Remove the EU-containing medium and wash the cells twice with pre-warmed medium.
-
Add fresh medium containing a high concentration of unlabeled uridine (e.g., 5 mM) to chase the EU out of the nucleotide pool.
-
Collect samples at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
Fixation and Detection: At each time point, fix, permeabilize, and perform the click reaction as described in Protocol 1, steps 3-7.
-
Analysis: Quantify the fluorescence intensity of the EU signal at each time point. The rate of signal decay corresponds to the degradation rate of the labeled RNA population.
Troubleshooting and Considerations
-
Toxicity: High concentrations of EU or prolonged exposure can be toxic to some cell types.[9] It is recommended to perform a dose-response curve and a cell viability assay to determine the optimal, non-toxic concentration and incubation time for your specific cell line.
-
Background Signal: Inadequate washing or incomplete removal of reagents can lead to high background fluorescence. Ensure thorough washing at each step.
-
No Signal: This could be due to low transcriptional activity, inefficient EU incorporation, or a problem with the click reaction. Verify the viability of the cells and the integrity of the click chemistry reagents.
-
Incorporation into DNA: In some organisms and cell types, EU can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and incorporated into DNA.[12][13] This is a critical consideration, especially in studies focusing on RNA in organisms with active ribonucleotide reductases. Controls such as RNase treatment after permeabilization can help to distinguish between RNA and DNA incorporation.
-
Perturbation of RNA Metabolism: It has been reported that EU can perturb nuclear RNA metabolism, potentially leading to the nuclear accumulation of RNA binding proteins.[14] Researchers should be aware of these potential off-target effects when interpreting their results.
By following these detailed protocols and considering the potential challenges, researchers can successfully employ this compound labeling to visualize and quantify nascent RNA synthesis, providing valuable insights into the dynamic world of the transcriptome.
References
- 1. Current techniques for visualizing RNA in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. interchim.fr [interchim.fr]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 2'-C-Ethynyluridine in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-Ethynyluridine is a nucleoside analog that has emerged as a potent inhibitor of viral replication, particularly against a range of RNA viruses. Its unique structural modification at the 2'-position of the ribose sugar interferes with the function of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses. These application notes provide a comprehensive overview of the use of this compound in viral replication studies, including its mechanism of action, protocols for key experiments, and quantitative data on its antiviral activity.
Mechanism of Action
This compound exerts its antiviral effect through a mechanism known as nonobligate chain termination.[1] Like other nucleoside analogs, it is first metabolized within the host cell to its active triphosphate form by host cell kinases. This triphosphate analog then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with the natural uridine (B1682114) triphosphate (UTP).
Once incorporated into the growing viral RNA strand, the bulky ethynyl (B1212043) group at the 2'-C position creates a steric hindrance within the active site of the RdRp.[1] This modification prevents the enzyme from adopting the correct conformation needed to catalyze the addition of the next nucleotide, effectively halting further elongation of the RNA chain.[1] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, but the steric clash caused by the 2'-ethynyl modification is sufficient to block the polymerase's function.
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and related compounds. EC50 represents the concentration of the compound that inhibits viral replication by 50%, while CC50 is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-uracil | HIV-1 | CEM-SS | >100 | >100 | - | [2] |
| 2'-C-Methylcytidine | Hepatitis E Virus (HEV) | Huh7 | 1.64 | 111.2 | 67.8 | [3] |
| 2'-C-Methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | - | - | - | |
| 2'-O-Methylcytidine | Hepatitis C Virus (HCV) | Huh-7 | - | - | - | |
| 4'-Fluoro-2'-C-methyluridine phosphoramidate (B1195095) prodrug (AL-335) | Hepatitis C Virus (HCV) | Replicon Assay | 0.02 | >100 | >5000 | [4] |
Note: Data for this compound is often reported for its derivatives or closely related analogs. The provided data serves as a reference for the potential activity of this class of compounds.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, Huh-7) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
This compound stock solution (in DMSO, for example).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the diluted virus to each well (except for cell control wells).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay:
-
After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration (CC50) of the compound on the host cells used in the antiviral assays.
Materials:
-
Host cells in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.
HCV Replicon Assay
For viruses like Hepatitis C Virus that are difficult to culture, a replicon system is often used. This system utilizes a cell line that contains a subgenomic viral RNA that can replicate and express viral proteins without producing infectious particles.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells).
-
This compound stock solution.
-
Cell culture medium.
-
Reagents for quantifying replicon levels (e.g., Luciferase assay kit if the replicon contains a reporter gene, or reagents for qRT-PCR).
Protocol:
-
Cell Seeding: Seed the HCV replicon cells in a multi-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours).
-
Quantification of Replicon Levels:
-
Luciferase Assay: If a luciferase reporter is present, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
-
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration and determine the EC50 value.
Conclusion
This compound represents a promising class of antiviral compounds that target the viral RNA-dependent RNA polymerase. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their viral replication studies. Proper determination of EC50 and CC50 values is critical for assessing the antiviral potential and therapeutic window of this compound and its derivatives. The detailed experimental workflows and understanding of its mechanism of action will aid in the design and interpretation of experiments aimed at developing novel antiviral therapies.
References
- 1. Performance evaluation of two supplemental confirmatory assays of hepatitis C virus antibody - Zhang - Annals of Blood [aob.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside analogue 2’-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Labeling of RNA with 5-Ethynyluridine (5-EU) in vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with 5-Ethynyluridine (B57126) (5-EU) is a powerful technique for studying RNA synthesis and turnover in vivo.[1][2][3] This method relies on the cellular uptake of 5-EU, a uridine (B1682114) analog, and its incorporation into newly transcribed RNA by RNA polymerases.[1][4] The ethynyl (B1212043) group on the incorporated 5-EU allows for a highly specific and efficient covalent reaction with azide-containing fluorescent dyes or biotin (B1667282) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This enables the visualization and isolation of newly synthesized RNA, providing valuable insights into gene expression dynamics in complex biological systems.[5][6][7] This technique offers significant advantages over traditional methods like radioactive labeling, such as improved safety, speed, and spatial resolution.[1][2]
Applications in Research and Drug Development:
-
Visualizing Global RNA Synthesis: Spatially and temporally resolve transcriptional activity in different tissues and cell types within a whole organism.[1][2][8]
-
Quantifying RNA Dynamics: Study RNA turnover rates and the effects of therapeutic agents on transcription.[1][9][10]
-
Cell-Specific RNA Profiling: In combination with genetic tools, isolate and analyze nascent RNA from specific cell populations.[11]
-
Toxicology and Disease Models: Assess the impact of drug candidates or disease states on global RNA synthesis in vivo.[5][6][9][12]
-
High-Throughput Sequencing of Nascent RNA (EU-RNA-seq): Profile the nascent transcriptome to understand the immediate transcriptional response to stimuli.[13][14][15][16]
Data Presentation
Table 1: Recommended 5-EU Concentrations for in vitro and ex vivo Applications
| Application | Cell/Tissue Type | 5-EU Concentration | Incubation Time | Reference |
| General RNA Labeling | Cultured Cell Lines (e.g., NIH 3T3, HeLa) | 0.1 - 1 mM | 1 - 24 hours | [1][2][10] |
| Nascent Transcript Sequencing | Cultured Cell Lines (e.g., HeLa) | 0.5 mM | 10 - 40 minutes | [14][15] |
| Human Organ Culture | Human Hair Follicle | Not Specified | Not Specified | [5][6] |
| Neuronal Cultures | Cultured Hippocampal Neurons | 0.5 - 10 mM | 6 hours | [8] |
| Viral RNA Synthesis | MHV-infected LR7 cells | 1 mM | 1 hour | [17] |
Table 2: In Vivo Administration of 5-EU in Animal Models
| Animal Model | Administration Route | Dosage | Duration/Frequency | Key Considerations | Reference |
| Mouse | Intraperitoneal (IP) Injection | 50 - 100 µg per injection | Single or multiple injections | Ensure sterility of the solution. | [18] |
| Mouse | Direct injection into cerebellum | Not specified | Not specified | Can induce neurodegeneration with prolonged exposure. | [12] |
| Zebrafish Larvae | Addition to swim water | Not specified | Not specified | Allows for whole-organism labeling. | [8] |
Note: Dosages and administration routes for in vivo studies can vary significantly depending on the research question, animal model, and target tissue. Pilot studies are essential to optimize labeling efficiency and minimize potential toxicity.[12] While 5-EU is a powerful tool, it's important to be aware of potential off-target effects, such as incorporation into DNA in some species, which should be controlled for.[19]
Experimental Protocols
Protocol 1: In Vivo RNA Labeling in Mice via Intraperitoneal Injection
Materials:
-
5-Ethynyluridine (5-EU)
-
Sterile Phosphate-Buffered Saline (PBS) or DMSO for solubilization[20]
-
Syringes and needles for injection
-
Animal handling equipment
Procedure:
-
Preparation of 5-EU Solution:
-
Animal Handling and Injection:
-
Labeling Period:
-
Allow the 5-EU to incorporate into newly synthesized RNA. The labeling period can range from hours to days, depending on the experimental goals.
-
-
Tissue Harvest:
-
At the end of the labeling period, euthanize the animals and harvest tissues of interest.
-
Proceed immediately with tissue fixation or snap-freezing for subsequent analysis.
-
Protocol 2: Detection of 5-EU Labeled RNA in Tissue Sections via Click Chemistry
Materials:
-
Tissue sections from 5-EU labeled animals (fixed and permeabilized)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope
Procedure:
-
Prepare Click Reaction Mix:
-
Prepare the click reaction mix immediately before use. A typical reaction mix includes the fluorescent azide, CuSO₄, and a reducing agent in a buffered solution. The use of a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cell damage.
-
-
Apply Click Reaction Mix:
-
Incubate the tissue sections with the click reaction mix in a dark, humidified chamber for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the sections several times with PBS to remove unreacted reagents.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
Mount the sections with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a confocal or fluorescence microscope. The signal from the fluorescent azide will indicate the location of newly synthesized RNA.
-
Visualizations
Caption: Experimental workflow for in vivo metabolic labeling of RNA with 5-EU.
Caption: Molecular mechanism of 5-EU labeling and detection.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunization protocol. EuroMAbNet [euromabnet.com]
- 19. biorxiv.org [biorxiv.org]
- 20. selleckchem.com [selleckchem.com]
- 21. dsv.ulaval.ca [dsv.ulaval.ca]
Quantifying Transcription Rates with 2'-C-Ethynyluridine (EU): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of transcription rates is fundamental to understanding gene expression dynamics in various biological processes, including development, disease pathogenesis, and drug response. 2'-C-Ethynyluridine (EU) is a powerful tool for metabolic labeling of newly synthesized RNA. As a uridine (B1682114) analog, EU is incorporated into nascent RNA transcripts by cellular RNA polymerases. The ethynyl (B1212043) group on EU allows for a highly specific and efficient covalent reaction with fluorescent azides or biotin (B1667282) azides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This enables the visualization, isolation, and quantification of nascent RNA, providing a dynamic snapshot of transcriptional activity.[1][2]
These application notes provide detailed protocols for quantifying transcription rates using EU, covering experimental design, step-by-step procedures for cell culture and in vivo labeling, fluorescence microscopy, and sequencing-based approaches.
Principle of the Method
The workflow for quantifying transcription rates using EU involves three main steps:
-
Metabolic Labeling: Cells or organisms are incubated with EU, which is actively transported into cells and incorporated into newly transcribed RNA.
-
Click Reaction: After labeling, cells are fixed and permeabilized. The ethynyl group of the incorporated EU is then "clicked" to an azide-containing tag (e.g., a fluorescent dye for imaging or biotin for enrichment).
-
Detection and Quantification: The tagged nascent RNA is then detected and quantified using various methods, such as fluorescence microscopy, flow cytometry, or high-throughput sequencing.
Applications
-
Measuring global transcription rates: Assessing the overall transcriptional activity of a cell population.
-
Pulse-chase experiments: Determining RNA turnover and degradation rates.[1]
-
Cell-type-specific transcription analysis: Identifying differences in transcriptional activity between different cell types within a heterogeneous population or tissue.[3]
-
Drug screening and development: Evaluating the effect of small molecules or potential drugs on transcriptional activity.[4]
-
Studying signaling pathway activation: Investigating how signaling pathways modulate transcription.
Data Presentation: Quantitative Analysis of Transcription Rates
The following tables summarize quantitative data from studies that have utilized EU to measure transcription rates and related parameters.
Table 1: Quantification of Transcription Inhibition using EU
| Cell Line | Treatment | EU Incorporation (Normalized Fluorescence Intensity) | Fold Change | Reference |
| U2OS | Control (DMSO) | 1.00 | - | [4] |
| U2OS | Actinomycin D (1 µg/mL) | 0.15 ± 0.05 | ↘ 6.7-fold | [4] |
| U2OS | DRB (100 µM) | 0.28 ± 0.07 | ↘ 3.6-fold | [5] |
| Abl pre-B cells | Control | 100% | - | [4] |
| Abl pre-B cells | Actinomycin D (5µM) | ~10% | ↘ 10-fold | [4] |
Table 2: RNA Half-life Determination using EU Pulse-Chase
| Cell Line | Transcript | Half-life (hours) | Method | Reference |
| NIH 3T3 | Bulk RNA (short-lived) | ~1-2 | EU pulse-chase + Fluorescence Imaging | [1] |
| NIH 3T3 | Bulk RNA (long-lived) | >24 | EU pulse-chase + Fluorescence Imaging | [1] |
| Yeast | Individual mRNAs | Variable (minutes to hours) | 4-thiouracil pulse-chase + RNA-seq | [6] |
| mESCs | Various transcripts | Variable | 4sU pulse-chase + RNA-seq | [7] |
Note: While the latter two entries use a related uridine analog (4sU/4TU), the principle of pulse-chase labeling for determining RNA half-life is directly comparable to experiments that can be performed with EU.
Experimental Protocols
Protocol 1: Quantifying Global Transcription Rates by Fluorescence Microscopy
This protocol describes the labeling of nascent RNA with EU in cultured cells and its detection by fluorescence microscopy to quantify global transcription rates.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (EU) solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent, and a copper chelator)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
EU Labeling (Pulse):
-
Prepare fresh culture medium containing the desired final concentration of EU (typically 0.1-1 mM).
-
Remove the old medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Remove the EU-containing medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of the EU signal within the nucleus of each cell.
-
The mean nuclear fluorescence intensity is proportional to the amount of newly synthesized RNA.
-
Protocol 2: EU Pulse-Chase Experiment for RNA Turnover Analysis
This protocol allows for the determination of RNA degradation rates by labeling a cohort of newly synthesized RNA with EU and then tracking its disappearance over time.
Materials:
-
Same as Protocol 1, plus:
-
Unlabeled uridine solution (e.g., 100 mM in water)
Procedure:
-
Cell Culture: As in Protocol 1.
-
EU Labeling (Pulse):
-
Pulse the cells with EU-containing medium for a defined period (e.g., 1-2 hours) as described in Protocol 1.
-
-
Chase:
-
Remove the EU-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to "chase" the EU-labeled nucleotides out of the cellular pools.
-
Incubate the cells for various chase periods (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Fixation, Permeabilization, Click Reaction, and Imaging:
-
At each chase time point, fix, permeabilize, and perform the click reaction on a set of coverslips as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the mean nuclear fluorescence intensity at each chase time point.
-
Plot the fluorescence intensity against the chase time.
-
Fit the data to an exponential decay curve to calculate the half-life of the EU-labeled RNA population.
-
Protocol 3: EU-RNA-Seq for Nascent Transcriptome Analysis
This protocol describes the enrichment of newly synthesized RNA for subsequent analysis by high-throughput sequencing.
Materials:
-
EU-labeled cells (from Protocol 1, step 2)
-
RNA extraction kit
-
Biotin azide
-
Click chemistry reagents
-
Streptavidin-coated magnetic beads
-
Buffers for bead binding, washing, and elution
-
RNA sequencing library preparation kit
Procedure:
-
EU Labeling: Label cells with EU as described in Protocol 1.
-
RNA Extraction: Lyse the cells and extract total RNA using a standard RNA extraction kit.
-
Click Reaction with Biotin Azide:
-
In a tube, combine the extracted total RNA, biotin azide, and click chemistry reagents.
-
Incubate for 30 minutes at room temperature to covalently link biotin to the EU-labeled RNA.
-
-
Purification of Biotinylated RNA:
-
Purify the biotinylated RNA from the reaction mixture using a suitable method (e.g., ethanol (B145695) precipitation).
-
-
Enrichment of EU-RNA:
-
Resuspend the purified RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.
-
Use a magnet to capture the beads and discard the supernatant (containing unlabeled, pre-existing RNA).
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
-
Elution of Nascent RNA:
-
Elute the captured EU-RNA from the beads using an appropriate elution buffer.
-
-
RNA Sequencing:
-
Use the enriched nascent RNA as input for a standard RNA sequencing library preparation protocol.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for quantifying transcription with EU.
Caption: MAPK signaling pathway leading to transcriptional activation.
Caption: NF-κB signaling pathway and transcriptional control.
Caption: p53 signaling pathway in response to cellular stress.
Concluding Remarks
The use of this compound provides a versatile and robust method for the quantitative analysis of transcription dynamics. By combining EU labeling with fluorescence microscopy or high-throughput sequencing, researchers can gain valuable insights into the regulation of gene expression in a wide range of biological contexts. The protocols provided here offer a starting point for implementing these powerful techniques in the laboratory. Careful optimization of labeling conditions and data analysis methods will ensure the generation of accurate and reproducible results, advancing our understanding of transcriptional regulation in health and disease.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional inhibition after irradiation occurs preferentially at highly expressed genes in a manner dependent on cell cycle progression [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining RNA Stability using 2'-C-Ethynyluridine (EU) Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring RNA stability using 2'-C-Ethynyluridine (EU) pulse-chase experiments coupled with click chemistry. This powerful technique allows for the selective labeling and tracking of newly synthesized RNA, enabling the determination of RNA decay rates and half-lives without the need for transcriptional inhibitors, which can have confounding cellular effects.
Application Notes
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the level of protein production and, consequently, a wide range of cellular processes in both normal physiology and disease. The this compound (EU) pulse-chase method offers a robust and reliable approach to globally and specifically quantify RNA turnover.
The principle of the EU pulse-chase experiment is a two-step process. First, cells are "pulsed" with EU, a uridine (B1682114) analog containing a terminal alkyne group. During this pulse period, EU is incorporated into newly transcribed RNA. Following the pulse, the EU-containing media is replaced with media containing a high concentration of unlabeled uridine in a "chase" phase. This effectively prevents further incorporation of EU into nascent RNA. By isolating RNA at various time points during the chase, the rate of degradation of the EU-labeled RNA population can be determined.
A key advantage of using EU is the ability to specifically tag and isolate the labeled RNA using a highly efficient and bio-orthogonal "click" reaction. The alkyne group in the incorporated EU readily reacts with an azide-containing molecule, such as biotin-azide. This covalent linkage allows for the selective capture of the newly synthesized RNA using streptavidin-coated magnetic beads. The purified EU-labeled RNA can then be quantified using various downstream applications, including quantitative real-time PCR (qRT-PCR), microarray analysis, or next-generation sequencing, to determine the decay rates of specific transcripts.
This method is particularly valuable for:
-
Drug Discovery and Development: Assessing the impact of novel compounds on the stability of specific mRNA transcripts, which can be a key mechanism of action.
-
Basic Research: Investigating the post-transcriptional regulation of gene expression in various biological processes, such as cell differentiation, development, and disease pathogenesis.
-
Target Validation: Confirming whether a specific RNA-binding protein or signaling pathway influences the stability of a target mRNA.
Data Presentation
The following table presents a selection of mRNA half-lives determined in Arabidopsis thaliana seedlings using a 5-ethynyluridine (B57126) (5-EU) pulse-chase experiment followed by sequencing (ERIC-seq). This data illustrates the wide range of RNA stabilities observed for different genes. The study from which this data is derived performed K-means clustering to group genes with distinct degradation kinetics.
| Gene ID | Gene Symbol | Description | Cluster | Half-life (hours) |
| AT1G01060 | - | F-box family protein | A | 0.3 |
| AT1G01530 | - | Ubiquitin-conjugating enzyme | A | 0.4 |
| AT1G02205 | - | WRKY DNA-binding protein 40 | A | 0.5 |
| AT2G28390 | JAZ10 | Jasmonate-ZIM-domain protein 10 | B | 1.1 |
| AT3G18780 | - | Ethylene-responsive transcription factor | B | 1.2 |
| AT4G31500 | - | MYB domain protein 44 | B | 1.3 |
| AT1G19180 | - | Heat shock protein 70 | C | 2.0 |
| AT5G59720 | - | Calmodulin-like protein 38 | C | 2.2 |
| AT2G40360 | - | Ribosomal protein L18a | D | 3.5 |
| AT3G49090 | - | Tubulin beta-8 chain | D | 4.0 |
| AT5G60390 | ACT2 | Actin-2 | E | 6.1 |
| AT4G05320 | UBQ10 | Polyubiquitin 10 | E | 7.5 |
Data adapted from a study on Arabidopsis thaliana, where clusters represent groups of genes with similar degradation kinetics (Cluster A being the fastest decaying and Cluster E the slowest).[1]
Experimental Protocols
The following protocols provide a detailed methodology for performing a this compound (EU) pulse-chase experiment to determine RNA stability. These protocols are based on the use of commercially available kits, such as the Thermo Fisher Scientific Click-iT™ Nascent RNA Capture Kit, which provides pre-optimized reagents.
Protocol 1: EU Pulse-Chase Labeling of Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
EU Pulse:
-
Prepare fresh culture medium containing 0.1-1 mM this compound (EU). The optimal concentration should be determined empirically for each cell type.
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-24 hours). The length of the pulse will depend on the turnover rate of the RNA of interest.
-
-
Chase:
-
Prepare fresh culture medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM).
-
Remove the EU-containing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the uridine-containing chase medium to the cells. This is time point zero (t=0) of the chase.
-
-
Cell Harvesting:
-
Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
For adherent cells, wash with PBS and lyse directly in the plate using a lysis buffer compatible with RNA extraction (e.g., TRIzol™).
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and then lyse.
-
-
RNA Isolation:
-
Isolate total RNA from the cell lysates using a standard RNA purification method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based kit).
-
Quantify the RNA concentration and assess its integrity.
-
Protocol 2: Click Chemistry Biotinylation and Capture of EU-labeled RNA
This protocol is based on the Thermo Fisher Scientific Click-iT™ Nascent RNA Capture Kit.
-
Click Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following components in order:
-
Total RNA (up to 10 µg)
-
Click-iT™ EU Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Biotin Azide
-
Click-iT™ Reaction Buffer Additive
-
-
The final reaction volume is typically 50 µL.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
RNA Precipitation:
-
Precipitate the biotinylated RNA by adding glycogen, sodium acetate, and 100% ethanol.
-
Incubate at -20°C or -80°C to facilitate precipitation.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend the RNA pellet in RNase-free water.
-
-
Capture of Biotinylated RNA:
-
Prepare streptavidin magnetic beads by washing them with the provided wash buffers.
-
Add the biotinylated RNA to the prepared beads and incubate to allow binding.
-
Wash the beads several times with high and low salt wash buffers to remove non-specifically bound RNA.
-
-
Elution or Downstream Application:
-
The captured RNA can be eluted from the beads or used directly in downstream applications while still bound to the beads.
-
For qRT-PCR analysis, reverse transcription can be performed directly on the bead-bound RNA.
-
Protocol 3: Quantification of RNA Decay
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the captured EU-labeled RNA from each chase time point using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for the target transcripts.
-
Include a stable RNA (e.g., 18S rRNA) as a reference for normalization, if applicable, although normalization to the t=0 time point is the primary method for calculating decay.
-
-
Data Analysis:
-
Determine the amount of the target RNA remaining at each time point relative to the amount at t=0.
-
Plot the percentage of remaining RNA versus time.
-
Calculate the RNA half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve. The half-life is the time it takes for the RNA level to decrease by 50%.
-
Mandatory Visualizations
Caption: Workflow of the this compound pulse-chase experiment.
Caption: TNF-α signaling pathway influencing ARE-mediated mRNA stability.
References
Application Notes and Protocols for Microscopy of EdU-Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling and microscopic imaging of proliferating cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine. EdU is incorporated into DNA during active synthesis, providing a reliable method to detect and quantify cellular proliferation. The detection of incorporated EdU is achieved through a robust and covalent copper-catalyzed click chemistry reaction, which offers a superior alternative to traditional BrdU labeling methods by eliminating the need for harsh DNA denaturation steps.[1][2][3] This protocol is optimized for fluorescence microscopy applications.
Principle of EdU Labeling and Detection
The EdU (5-ethynyl-2'-deoxyuridine) assay is a two-step process. First, cells are incubated with EdU, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][4] Following incorporation, the cells are fixed and permeabilized to allow for the second step: the click chemistry reaction. This reaction involves the covalent ligation of a fluorescently labeled azide (B81097) to the alkyne group of EdU, catalyzed by copper (I).[2][5] This results in a stable triazole linkage, leading to bright and specific fluorescent labeling of proliferating cells, which can then be visualized by fluorescence microscopy.[1][2]
I. Experimental Protocols
This section details the step-by-step procedures for labeling, fixing, and staining cells with EdU for microscopic analysis.
A. Cell Culture and EdU Labeling
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of labeling. Allow cells to adhere and recover overnight under standard culture conditions.
-
EdU Labeling Solution Preparation: Prepare a working solution of EdU in complete cell culture medium. A final concentration of 10 µM is a good starting point for most cell lines, but this may need to be optimized.[6][7]
-
Cell Labeling: Remove the culture medium from the cells and replace it with the EdU-containing medium.
-
Incubation: Incubate the cells for a period that allows for sufficient incorporation of EdU. This time can range from 1 hour to overnight depending on the cell cycle length of the specific cell type.[6][7] For pulse-chase experiments, a shorter incubation time is recommended.
B. Cell Fixation and Permeabilization
-
Fixation: After EdU incubation, remove the labeling medium and wash the cells once with Phosphate Buffered Saline (PBS). Fix the cells by adding a 3.7% to 4% formaldehyde (B43269) solution in PBS and incubating for 15 minutes at room temperature.[1][6][8]
-
Washing: Remove the fixation solution and wash the cells twice with PBS containing 3% Bovine Serum Albumin (BSA).
-
Permeabilization: To allow the click chemistry reagents to enter the cell, permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 20 minutes at room temperature.[6][8] Other permeabilization reagents like saponin (B1150181) can also be used.[7]
C. Click Chemistry Reaction for EdU Detection
Note: The click reaction cocktail should be prepared fresh and used within 15 minutes.[7]
-
Reaction Cocktail Preparation: Prepare the click reaction cocktail by adding the following components in the specified order. The volumes provided are for a single coverslip in a well of a 24-well plate and can be scaled as needed.
| Component | Volume (for 1 reaction) | Final Concentration |
| Reaction Buffer | 439 µL | 1X |
| Copper (II) Sulfate (CuSO4) | 20 µL | 4 mM |
| Fluorescent Azide | 1 µL | 2 µM |
| Reaction Buffer Additive (e.g., Sodium Ascorbate) | 40 µL | 1X |
| Total Volume | 500 µL |
-
Staining: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[6][7]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.
D. DNA Counterstaining and Mounting
-
DNA Counterstaining (Optional): To visualize the nuclei of all cells, incubate the cells with a DNA counterstain such as Hoechst 33342 or DAPI. A typical working concentration for Hoechst 33342 is 1-5 µg/mL in PBS.[6] Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslip from the well and mount it on a microscope slide using an appropriate mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.
II. Data Presentation
The following tables summarize key quantitative parameters for the EdU labeling protocol.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| EdU | 10 mM | 10 µM | DMSO or PBS |
| Formaldehyde | 16-37% | 3.7-4% | PBS |
| Triton X-100 | 10% | 0.5% | PBS |
| Copper (II) Sulfate | 100 mM | 4 mM | Water |
| Fluorescent Azide | 1-10 mM | 2 µM | DMSO |
| Sodium Ascorbate | 1 M | 50 mM | Water |
| Hoechst 33342 | 1 mg/mL | 1-5 µg/mL | PBS |
Table 2: Incubation Times
| Step | Reagent/Condition | Incubation Time | Temperature |
| Cell Labeling | EdU | 1 hour - overnight | 37°C |
| Fixation | Formaldehyde | 15 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 20 minutes | Room Temperature |
| Click Reaction | Reaction Cocktail | 30 minutes | Room Temperature |
| DNA Counterstaining | Hoechst 33342 | 15-30 minutes | Room Temperature |
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for EdU labeling and detection in cultured cells.
Cell Proliferation Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation.[2][9] Growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface initiate a phosphorylation cascade that activates Ras, Raf, MEK, and finally ERK.[2][10] Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes required for cell cycle progression, such as cyclins.[2]
Caption: Simplified diagram of the MAPK/ERK signaling pathway in cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Cycle & Proliferation Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Note: Flow Cytometry Analysis of 2'-C-Ethynyluridine (EdU) Incorporation for Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The analysis of cell proliferation is fundamental to assessing cell health, genotoxicity, and the efficacy of therapeutic agents.[1] A direct and accurate method for this is the measurement of de novo DNA synthesis. The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay is a modern, robust method for analyzing DNA replication in proliferating cells.[2][3]
Principle of the Assay EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA by cells undergoing the S-phase of the cell cycle.[1][2] Unlike its predecessor, bromodeoxyuridine (BrdU), the detection of incorporated EdU does not rely on antibodies. Instead, it utilizes a highly efficient and specific copper(I)-catalyzed click chemistry reaction.[1][2][3][4] The alkyne group on the EdU molecule covalently reacts with a fluorescently labeled azide (B81097), forming a stable triazole ring.[2][3] This results in a strong and specific fluorescent signal in cells that have actively synthesized DNA during the EdU labeling period. The fluorescence can then be readily quantified on a single-cell basis using flow cytometry.[5]
Advantages over BrdU Method The EdU incorporation assay offers significant advantages over the traditional BrdU method:
-
Mild Conditions: The click reaction does not require harsh DNA denaturation (using acid or heat), which is a mandatory step for exposing BrdU epitopes for antibody binding.[1][3][6] This preserves cell morphology and the integrity of cellular epitopes.[2][6]
-
Speed and Simplicity: The streamlined protocol is significantly faster, reducing the total assay time from 3-4 hours for BrdU to less than 2 hours for EdU.[6][7]
-
High Sensitivity and Specificity: The small size of the fluorescent azide allows for efficient penetration and detection, leading to a superior signal-to-noise ratio.[3][8]
-
Multiplexing Compatibility: The gentle protocol is compatible with simultaneous staining for other markers, including cell surface antigens, intracellular proteins (e.g., cyclins), and DNA content dyes for detailed cell cycle analysis.[1][5][8]
Applications The robust nature of the EdU assay makes it suitable for a wide range of applications in research and drug development:
-
Cancer Research: Measuring cancer cell proliferation, tracking tumor growth, and evaluating the efficacy of anti-cancer drugs.[1][2]
-
Toxicology: Determining the genotoxic or cytotoxic effects of compounds by assessing their impact on cell division.[1]
-
Immunology: Studying lymphocyte activation and proliferation in response to stimuli.
-
Developmental Biology: Tracking cell division during tissue development and regeneration.
Experimental Workflow and Methodologies
The overall workflow for EdU analysis by flow cytometry is a multi-step process involving cell labeling, fixation, permeabilization, and fluorescent detection.
Caption: General experimental workflow for EdU incorporation analysis by flow cytometry.
Protocol 1: Standard EdU Incorporation and Detection
This protocol is adapted for a suspension cell line, such as Jurkat T-cells.[8][9] Adjustments may be necessary for other cell types.
A. Reagent Preparation
-
EdU Stock Solution (10 mM): Prepare a 10 mM stock solution of EdU by dissolving the powder in high-quality DMSO or sterile water.[10] For example, add 4 mL of DMSO to 10 mg of EdU.[10] Aliquot and store at ≤–20°C for up to one year.[10]
-
Fixative (4% Paraformaldehyde in PBS): Prepare a 4% paraformaldehyde (PFA) solution in 1X PBS. Handle with appropriate precautions as PFA is harmful.[10]
-
Permeabilization and Wash Reagent (Saponin-based): A common reagent is 1X PBS containing 1% Bovine Serum Albumin (BSA) and 0.1-0.5% Saponin.[11]
-
Click Reaction Cocktail: Prepare this solution immediately before use (within 15 minutes) and protect it from light.[9] The components and volumes for a single sample are listed in Table 1. Add ingredients in the order listed.
B. Cell Labeling
-
Culture cells under optimal conditions. Ensure cells are actively dividing.
-
Add EdU stock solution directly to the culture medium to a final working concentration of 10 µM.[10][11] Mix gently. Note: The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically.[8][11]
-
Incubate the cells for 1-2 hours under their normal growth conditions.[10][12] For slow-growing cells, a longer incubation may be required.[12]
-
Include a negative control sample of cells not treated with EdU.[10]
C. Fixation and Permeabilization
-
Harvest cells (e.g., 1-5 x 10^6) and pellet by centrifugation (e.g., 300-400 x g for 5 minutes).[9]
-
Wash the cells once with 3 mL of 1% BSA in PBS, pellet, and discard the supernatant.[1][8]
-
Resuspend the cell pellet in 100 µL of fixative (e.g., Click-iT® fixative or 4% PFA).[1][10]
-
Incubate for 15 minutes at room temperature, protected from light.[8][10]
-
Wash the cells once with 3 mL of 1% BSA in PBS, pellet, and discard the supernatant.[8]
-
Resuspend the cell pellet in 100 µL of 1X permeabilization and wash reagent.[8] Incubate for 15 minutes.
D. EdU Detection (Click Reaction)
-
Prepare the Click Reaction Cocktail as described in Tables 1 & 2.
-
Pellet the permeabilized cells and discard the supernatant.
-
Add 0.5 mL of the freshly prepared Click Reaction Cocktail to each cell pellet and resuspend thoroughly.[1][9]
-
Incubate for 30 minutes at room temperature, protected from light.[1][9]
-
Wash the cells once with 3 mL of the permeabilization and wash reagent, pellet, and discard the supernatant.[1]
E. Flow Cytometry Analysis
-
Resuspend the cell pellet in 500 µL of a suitable buffer for flow cytometry (e.g., 1% BSA in PBS).
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the chosen fluorescent azide (see Table 3).[1] Use logarithmic amplification for the EdU fluorescence signal.[11]
Protocol 2: Combined EdU and DNA Content Staining for Cell Cycle Analysis
This protocol adds a DNA staining step to Protocol 1, allowing for simultaneous analysis of DNA synthesis (S-phase) and total DNA content (G0/G1 vs. G2/M phases).
-
Follow Protocol 1, steps A through D.
-
After the final wash step (Step D.5), resuspend the cell pellet in 0.5 mL of a DNA staining solution (e.g., Propidium Iodide (PI) or 7-AAD staining solution containing RNase A).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze immediately on a flow cytometer. Use linear amplification for the DNA content signal.[11]
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Example Click Reaction Cocktail Components (per sample)
| Component | From Commercial Kit (e.g., Click-iT™) | Self-Assembled[11] | Purpose |
|---|---|---|---|
| Reaction Buffer | 430 µL | 430 µL of 1X PBS | Provides optimal pH and buffering. |
| Copper (II) Sulfate (CuSO4) | 20 µL | 20 µL of 50 mM CuSO4 | Catalyst for the click reaction. |
| Fluorescent Azide (e.g., Alexa Fluor™ 488) | 1.2 µL | 1.2 µL of ~300 µM Stock | Detects incorporated EdU. |
| Reaction Buffer Additive / Reducing Agent | 50 µL | 50 µL of 200 mg/mL Sodium Ascorbate (B8700270) | Reduces Cu(II) to the active Cu(I) state. |
| Total Volume | 501.2 µL | 501.2 µL |
Note: Volumes and concentrations are illustrative. Always follow the manufacturer's protocol or optimize for self-assembled assays. Sodium ascorbate solution should be prepared fresh.[11]
Table 2: Common Fluorophores for EdU Detection
| Fluorescent Azide | Excitation (nm) | Emission Filter (nm) | Laser Source |
|---|---|---|---|
| Pacific Blue™ Azide | 405 | 450/50 | Violet |
| Alexa Fluor™ 488 Azide | 488 | 530/30 | Blue |
| Alexa Fluor™ 647 Azide | 633 / 635 | 660/20 | Red |
Data sourced from Thermo Fisher Scientific and other suppliers.[1][9]
Table 3: Example Data - Cell Cycle Analysis of Jurkat Cells
| Treatment | % G0/G1 (EdU-) | % S (EdU+) | % G2/M (EdU-) |
|---|---|---|---|
| Untreated Control | 40.5% | 58.5% | 1.0% |
| Aphidicolin (10 µM, DNA Pol inhibitor) | 85.0% | 12.5% | 2.5% |
Data is illustrative, based on typical results shown for control cells. Percentages represent the distribution of cells in a gated population.
Data Analysis and Gating Strategy
A sequential gating strategy is used to isolate the cell populations of interest and quantify EdU incorporation.
Caption: A typical sequential gating strategy for EdU and DNA content analysis.
Interpretation:
-
Plot 1 (FSC vs. SSC): A gate is drawn around the main cell population to exclude dead cells and debris, which typically have lower forward scatter (FSC) and different side scatter (SSC) properties.
-
Plot 2 (Singlet Gating): To ensure accurate DNA content analysis, cell aggregates (doublets or clumps) are excluded by gating on a plot of pulse height versus pulse area (e.g., FSC-H vs. FSC-A). Singlet cells will have a proportional height and area.
-
Plot 3 (EdU vs. DNA Content): The final plot displays EdU fluorescence (log scale) versus DNA content (linear scale). This allows for the clear identification and quantification of:
-
EdU-positive cells: The population actively synthesizing DNA (S-phase).
-
EdU-negative cells: These can be further resolved based on their DNA content into G0/G1 (2N DNA content) and G2/M (4N DNA content) populations.[13]
-
EdU vs. BrdU Workflow Comparison
The primary advantage of the EdU assay is the elimination of the harsh DNA denaturation step required for BrdU detection.
Caption: Comparison of EdU and BrdU experimental workflows.
Troubleshooting
Table 4: Common Issues and Solutions in EdU Flow Cytometry Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No EdU Signal | - Cells are not proliferating or are synchronized outside of S-phase.- Insufficient EdU concentration or incubation time.- Click reaction failed (e.g., old reducing agent).- Incorrect laser/filter set for the fluorophore. | - Use a positive control cell line known to proliferate.- Titrate EdU concentration and incubation time for your specific cell type.[8]- Always prepare the sodium ascorbate solution fresh.[11] Ensure all click components are added in the correct order.- Verify instrument settings match the fluorophore's excitation/emission spectra.[14] |
| High Background Staining | - Non-specific binding of the fluorescent azide.- Inadequate washing steps.- Cell death leading to autofluorescence. | - Ensure proper fixation and permeabilization.- Increase the number and duration of wash steps after the click reaction.[15]- Use a viability dye to exclude dead cells from the analysis. Analyze samples promptly after staining. |
| Poor Cell Cycle Resolution | - High flow rate during acquisition.- Cell clumps/aggregates.- Insufficient DNA stain or RNase treatment. | - Use the lowest possible flow rate on the cytometer for cell cycle analysis.[14][16]- Ensure single-cell suspension; filter cells if necessary.[17] Use appropriate singlet gating during analysis.- Ensure DNA stain is used at the optimal concentration and that RNase is active to remove RNA. |
| Loss of Other Antigens (in multiplex) | - Fixation/permeabilization protocol is too harsh for the epitope. | - The mild EdU protocol generally preserves epitopes better than BrdU.[6] However, if issues arise, test different fixation (e.g., alcohol-based) or permeabilization (e.g., Saponin vs. Triton X-100) methods.[18] |
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 18. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-C-Ethynyluridine (EU) for Nascent RNA Labeling in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2'-C-Ethynyluridine (EU) for labeling nascent RNA in cell culture experiments. Find troubleshooting tips and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EU) and how does it work?
This compound (EU) is a nucleoside analog of uridine (B1682114) that is readily incorporated into newly synthesized RNA (nascent RNA) by cellular RNA polymerases.[1][2][3] The ethynyl (B1212043) group on the EU molecule allows for a specific and efficient reaction with azide-containing fluorescent dyes or biotin (B1667282) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4][5] This enables the visualization and isolation of RNA that was actively being transcribed during the EU labeling period.
Q2: What are the main advantages of using EU over other methods like BrU (5-Bromouridine)?
EU labeling followed by click chemistry detection offers several advantages over traditional methods like BrU immunoprecipitation:
-
Higher Sensitivity and Specificity: The click reaction is highly specific and results in low background signal, leading to cleaner and more sensitive detection.[4]
-
Milder Reaction Conditions: The detection of EU does not require harsh denaturation steps (like those needed for BrU antibody binding), which helps to better preserve the integrity of the cellular architecture and RNA.
-
Versatility: The small size of the azide-containing detection reagents allows for efficient penetration into cells and tissues and facilitates multiplexing with other labeling techniques, such as immunofluorescence.[4]
While BrU is less toxic to cells than EU, the methods for its detection are more labor-intensive and not applicable to all cell types or for in-vivo studies.[3][6]
Q3: How do I prepare and store an EU stock solution?
EU is soluble in various solvents, including DMSO, water, or aqueous buffers.[4] For cell culture applications, it is recommended to prepare a stock solution of 100 mM in DMSO.[5] This stock solution should be stored at -20°C for long-term stability. When diluting the stock solution in your cell culture medium, ensure that the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[4]
Experimental Protocols
General Protocol for EU Labeling of Nascent RNA in Cultured Cells
This protocol provides a general workflow for labeling nascent RNA with EU and detecting it via fluorescence microscopy. Optimization of EU concentration and incubation time is crucial for each cell type and experimental goal.
Materials:
-
This compound (EU)
-
Cell culture medium appropriate for your cells
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent)
-
Wash buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
-
EU Labeling:
-
Prepare the EU labeling medium by diluting the EU stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the EU labeling medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Fixation:
-
Aspirate the EU labeling medium.
-
Wash the cells once with PBS.
-
Add the fixative and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Incubate the cells with a nuclear counterstain.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Figure 1. A generalized workflow for the labeling and detection of nascent RNA using this compound (EU) in cell culture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Cell Death/Toxicity | EU concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic EU concentration for your cell line. Start with a low concentration (e.g., 10 µM) and titrate up.[5] |
| Prolonged incubation time. | Reduce the EU incubation time. For many cell lines, a 1-2 hour pulse is sufficient for detectable labeling. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%.[4] | |
| Weak or No EU Signal | EU concentration is too low. | Increase the EU concentration. The optimal concentration can vary significantly between cell lines. |
| Insufficient incubation time. | Increase the incubation time to allow for more EU incorporation. | |
| Inefficient click reaction. | Ensure all click chemistry reagents are fresh and properly prepared. Follow the manufacturer's protocol carefully. | |
| Low transcriptional activity. | Ensure cells are healthy and in a metabolically active state. Serum starvation or contact inhibition can reduce transcription. | |
| High Background Signal | Non-specific binding of the fluorescent probe. | Increase the number and duration of wash steps after the click reaction. |
| Autofluorescence of cells or medium components. | Image an unlabeled control sample to assess the level of autofluorescence. Use a medium with low background fluorescence if necessary. | |
| Signal Detected in the Cytoplasm and Nucleus | Expected biological process. | EU is incorporated into RNA in the nucleus and subsequently exported to the cytoplasm. The relative intensity of nuclear and cytoplasmic signals will depend on the labeling time and the rate of RNA processing and export.[3] |
| EU Signal Primarily in DNA | Conversion of EU to its deoxyribonucleoside form. | In some organisms and cell types, EU can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and incorporated into DNA.[7][8] To confirm RNA-specific labeling, treat a control sample with RNase after permeabilization; a significant reduction in signal indicates RNA labeling. Co-staining with a DNA synthesis marker like BrdU can also help differentiate between RNA and DNA incorporation.[9] |
Quantitative Data Summary
The optimal concentration of EU is highly dependent on the cell type and the specific experimental requirements. The following table summarizes recommended starting concentrations from various studies. It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type/Organism | EU Concentration | Incubation Time | Notes |
| NIH 3T3 cells | 1 mM | 6-20 hours | Strong nuclear and nucleolar staining observed.[3] |
| Neuronal and non-neuronal cells (in culture) | 5-10 mM | Not specified | Maximal staining intensity reported at these concentrations.[2] |
| Arabidopsis thaliana seedlings | 10 µM, 50 µM, 500 µM | Overnight | Lower concentrations yielded a better signal-to-noise ratio.[5] |
| Arabidopsis thaliana seedlings | 1 mM | 2 hours | Optimal concentration for short pulses.[5] |
| Human Embryonic Kidney (HEK293) cells | 0.5 mM | 2 hours | Used for co-labeling experiments with BrdU. |
| General recommendation for cultured cells | 0.5–5 mM | 0.5–24 hours | A broad range suggesting the need for optimization. |
Signaling Pathways and Logical Relationships
The "Click Chemistry" Detection Pathway
The detection of EU-labeled RNA relies on a bioorthogonal chemical reaction known as click chemistry. This pathway illustrates the steps from EU incorporation to the final fluorescent signal.
Figure 2. The pathway for detecting nascent RNA labeled with EU using click chemistry.
Troubleshooting Decision Tree for Weak or No EU Signal
This decision tree provides a logical workflow for troubleshooting experiments where the EU signal is weak or absent.
Figure 3. A decision tree to guide troubleshooting for experiments with a weak or absent EU signal.
References
- 1. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing RNA Degradation During Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing RNA degradation during click chemistry reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during copper-catalyzed click chemistry (CuAAC)?
A1: The primary cause of RNA degradation during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the generation of reactive oxygen species (ROS) mediated by the copper catalyst.[1] Both Cu(I) and any contaminating Cu(II) ions can participate in Fenton-like reactions, producing hydroxyl radicals that attack the phosphodiester backbone and ribose sugar of the RNA molecule, leading to strand cleavage.[1] The inherent lability of RNA, with its 2'-hydroxyl group, makes it particularly susceptible to this type of degradation compared to DNA.
Q2: How can I minimize RNA degradation during CuAAC reactions?
A2: Several strategies can be employed to minimize RNA degradation:
-
Use of Copper(I)-stabilizing Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) chelate the copper(I) ion, preventing its oxidation to Cu(II) and reducing the generation of ROS.[2] A ligand-to-copper ratio of 5:1 is often recommended.[2]
-
"Ligandless" Click Chemistry: Using acetonitrile (B52724) as a co-solvent can stabilize the Cu(I) ion, reducing the need for an additional ligand and minimizing RNA degradation.[3][4]
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Micromolar concentrations (e.g., 50-250 µM) are often sufficient, especially when a stabilizing ligand is present.[2]
-
Use a Reducing Agent: Including a reducing agent like sodium ascorbate (B8700270) in the reaction mixture helps to maintain copper in the active Cu(I) state.[5][6]
-
Control Reaction Time and Temperature: Keep reaction times as short as possible and perform reactions at or near room temperature to minimize RNA exposure to potentially damaging conditions.[][8]
-
Consider Copper-Free Click Chemistry: For highly sensitive applications or work with living cells, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative as it does not require a copper catalyst.[9][]
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and why is it a good alternative for RNA labeling?
A3: SPAAC is a type of "click chemistry" that does not require a copper catalyst.[] It utilizes a strained cyclooctyne (B158145) (like DBCO, BCN, or DIBO) that reacts spontaneously with an azide (B81097).[][11] The high ring strain of the cyclooctyne provides the energy to drive the reaction forward.[11] Because it is metal-free, SPAAC eliminates the risk of copper-mediated RNA degradation and is highly biocompatible, making it ideal for labeling RNA in living cells and for applications where RNA integrity is paramount.[9][]
Q4: Can I use click chemistry to label RNA within living cells?
A4: Yes, but with important considerations. For intracellular labeling, copper-catalyzed click chemistry (CuAAC) can be toxic due to the copper ions.[3] Therefore, copper-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are strongly recommended for live-cell applications.[9][] If CuAAC must be used, it is crucial to use very low copper concentrations and highly effective, biocompatible ligands to minimize cytotoxicity.[2]
Q5: How do I purify my RNA after a click chemistry reaction?
A5: After the click reaction, it is important to remove unreacted reagents, the copper catalyst (for CuAAC), and any byproducts. Common purification methods include:
-
Ethanol (B145695) or Isopropanol Precipitation: This is a standard method to precipitate and concentrate nucleic acids.[12]
-
Spin Column Purification: Silica-based spin columns can be used to purify the RNA.[13]
-
Gel Filtration: Size-exclusion chromatography can separate the labeled RNA from smaller molecules.[13]
-
Phenol-Chloroform Extraction: This can be used to remove proteins and some organic molecules, but care must be taken to avoid phenol (B47542) contamination.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant RNA degradation observed on a gel (smearing or loss of distinct bands). | 1. Copper-mediated damage (CuAAC): High copper concentration, absence or inappropriate ligand, or presence of oxidizing agents.[1] 2. RNase contamination: Introduction of RNases from reagents, water, or lab equipment. 3. High temperature or prolonged incubation: Can lead to RNA hydrolysis. | 1. For CuAAC: - Decrease the CuSO₄ concentration.[2] - Use a copper-stabilizing ligand like THPTA or BTTAA at a 5:1 ligand-to-copper ratio.[2] - Ensure fresh sodium ascorbate is used as a reducing agent.[5] - Consider using acetonitrile as a co-solvent.[3] - Switch to a copper-free method like SPAAC.[9] 2. For all reactions: - Use RNase-free water, reagents, and labware.[15] - Wear gloves and maintain a clean working area.[16] 3. Optimize reaction time and temperature; shorter times and lower temperatures are generally better for RNA stability.[] |
| Low or no labeling efficiency. | 1. Inactive Copper Catalyst (CuAAC): Oxidation of Cu(I) to inactive Cu(II).[5] 2. Incorrect Reagent Stoichiometry: Suboptimal ratio of azide to alkyne.[5] 3. Steric Hindrance: The azide or alkyne group is not easily accessible.[5] 4. Impure Reagents: Contaminants in the azide, alkyne, or other reagents.[5] 5. Substrate-Specific Issues: Functional groups on the RNA or label interfere with the reaction. | 1. For CuAAC: - Use a fresh solution of sodium ascorbate.[5] - Pre-mix the CuSO₄ and ligand before adding to the reaction.[5] - Degas solutions to remove oxygen. 2. Use a slight excess (1.1 to 2-fold) of the less precious reagent (either azide or alkyne).[5] 3. Increase reaction time or temperature slightly, but monitor for RNA degradation.[5] 4. Use high-purity reagents.[5] 5. If your substrate contains copper-coordinating groups (e.g., thiols), you may need to increase the copper-ligand concentration or add a sacrificial metal like Zn(II).[2] |
| Difficulty purifying RNA post-reaction. | 1. Incomplete precipitation: Low RNA concentration or inefficient precipitation conditions. 2. Contamination with reaction components: Residual copper, ligands, or unreacted labels. | 1. For precipitation, add an inert co-precipitant like glycogen. 2. Use a combination of purification methods, such as phenol-chloroform extraction followed by ethanol precipitation or column purification.[13][14] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC with RNA
| Reagent | Concentration Range | Purpose | Reference(s) |
| RNA | 50 nM - 10 µM | Substrate | [17] |
| CuSO₄ | 50 µM - 250 µM | Catalyst | [2][17] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5:1 ratio to Cu) | Stabilizes Cu(I), prevents RNA degradation | [2][17] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to maintain Cu(I) state | [6][17] |
| Azide/Alkyne | 1.1x - 50x excess over RNA | Labeling reagent | [5][8] |
Table 2: Comparison of Click Chemistry Methods for RNA Labeling
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Risk of RNA Degradation | Higher, due to copper-mediated ROS | Very low |
| Biocompatibility (Live Cells) | Lower, due to copper toxicity | High |
| Reaction Kinetics | Generally faster | Can be slower, but highly dependent on the cyclooctyne used |
| Common Ligands/Reagents | THPTA, BTTAA | DBCO, BCN, DIBO |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Labeling
This protocol is a starting point and may require optimization for your specific RNA and labels.
Materials:
-
Azide- or alkyne-modified RNA
-
Alkyne- or azide-containing label
-
Nuclease-free water
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)
-
THPTA ligand stock solution (e.g., 50 mM in nuclease-free water)
-
Sodium ascorbate stock solution (e.g., 100 mM in nuclease-free water, prepare fresh )
-
Nuclease-free microcentrifuge tubes
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the RNA solution. For a 20 µL final reaction volume, you might add your RNA to a final concentration of 1-10 µM in nuclease-free water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the azide or alkyne label to the desired final concentration (e.g., a 10-fold molar excess over the RNA).
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would add 0.1 µL of 20 mM CuSO₄ and 0.2 µL of 50 mM THPTA to a small volume of nuclease-free water. Let this mixture sit for a few minutes.
-
Add the copper-ligand complex to the RNA/label mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. For a 1 mM final concentration, add 0.2 µL of the 100 mM stock.
-
Mix gently by pipetting and incubate the reaction at room temperature for 30-60 minutes.
-
Proceed with RNA purification to remove the catalyst and unreacted reagents.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for RNA Labeling
This protocol is for copper-free labeling and is highly recommended for applications requiring high RNA integrity.
Materials:
-
Azide-modified RNA
-
DBCO-functionalized label (or other strained alkyne)
-
Nuclease-free water or buffer (e.g., PBS, pH 7.4)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve your azide-modified RNA in a suitable buffer to the desired concentration (e.g., 1 µM).
-
Add the DBCO-functionalized label. A 10-fold molar excess is a good starting point, but this may need optimization.[13]
-
Adjust the final volume with the buffer. Ensure the final pH is between 7.0 and 8.5.[13]
-
Incubate the reaction at 37°C for 1-4 hours. Reaction times may vary depending on the specific reactants and their concentrations.[9]
-
After incubation, the labeled RNA can be purified using standard methods like ethanol precipitation or spin column purification.[13]
Visualizations
Caption: Experimental workflow for RNA click chemistry labeling.
Caption: Key pathways in CuAAC affecting RNA integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Quenching of Fluorescent Dyes in Click Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions regarding the loss of fluorescence signal during click chemistry reactions, a common issue faced by researchers in life sciences and drug development.
Frequently Asked Questions (FAQs)
Q1: Why did my sample lose its fluorescence after performing a copper-catalyzed click chemistry (CuAAC) reaction?
A1: The most common cause of fluorescence quenching in CuAAC reactions is the presence of copper ions. The copper(I) catalyst (Cu⁺), essential for the reaction, is a known dynamic and static quencher for a wide range of fluorescent dyes. It can interact with the fluorophore in its ground or excited state, leading to non-radiative decay and a significant decrease in fluorescence intensity. This effect is particularly pronounced with cyanine (B1664457) dyes (e.g., Cy5, Cy7) and certain Alexa Fluor dyes.
Q2: Are there specific fluorescent dyes that are more resistant to copper-induced quenching?
A2: Yes, the susceptibility to quenching varies significantly between dye families. Fluorophores like fluorescein, rhodamines, and coumarins are generally known to be sensitive to copper-induced quenching. In contrast, some modern dyes have been specifically engineered for greater stability in the presence of transition metals. It is always recommended to consult the dye manufacturer's technical documentation for compatibility with click chemistry reagents.
Q3: Besides the copper catalyst, can other components of the click reaction mixture cause quenching?
A3: While copper is the primary culprit, other components can contribute to signal loss. High concentrations of reducing agents, such as sodium ascorbate (B8700270), can sometimes affect the stability of certain fluorophores. Additionally, some ligands used to stabilize the copper(I) ion may also interact with the dye, although this is less common than direct quenching by copper.
Q4: Is it possible to recover the fluorescence signal after the click reaction is complete?
A4: In many cases, yes. If the quenching is due to the reversible interaction with copper ions, the fluorescence can often be fully or partially restored by removing the copper from the sample. This is typically achieved by using a copper-chelating agent, such as EDTA (ethylenediaminetetraacetic acid), or by purifying the labeled molecule away from the reaction components.
Q5: Are there alternative "click" methods that avoid this quenching issue?
A5: Absolutely. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that completely avoids the use of copper catalysts. This technique uses strained cyclooctyne (B158145) molecules that react spontaneously with azides. By eliminating copper, SPAAC reactions prevent the primary source of fluorescence quenching and are highly recommended for applications involving sensitive fluorophores or cellular environments where copper toxicity is a concern.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving fluorescence quenching issues encountered during CuAAC reactions.
Problem: Significantly reduced or no fluorescence signal after performing a CuAAC ligation on a fluorescently-labeled molecule.
Step 1: Identify the Source of Quenching
The first step is to determine which component of the click reaction is responsible for the signal loss. This can be achieved with a simple control experiment.
Experimental Protocol: Component Quenching Test
-
Preparation: Prepare four separate microcentrifuge tubes.
-
Analyte Addition: To each tube, add your fluorescently-labeled molecule (pre-click reaction) at its final reaction concentration.
-
Component Spiking:
-
Tube 1 (Control): Add only buffer (e.g., PBS).
-
Tube 2 (Copper): Add the copper sulfate (B86663) (CuSO₄) solution.
-
Tube 3 (Reducing Agent): Add the sodium ascorbate solution.
-
Tube 4 (Ligand): Add the ligand solution (e.g., TBTA).
-
-
Incubation: Incubate all tubes under the same conditions as your click reaction (time, temperature).
-
Measurement: Measure the fluorescence intensity of each sample using a fluorometer, plate reader, or microscope.
-
Analysis: Compare the fluorescence of Tubes 2-4 to the control (Tube 1). A significant drop in fluorescence in a specific tube points to that component as the primary quencher.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting fluorescence quenching.
Caption: Troubleshooting workflow for diagnosing and resolving fluorescence quenching.
Step 2: Mitigate Copper-Induced Quenching
If copper is identified as the quencher, you have several options to restore the signal.
Method 1: Post-Reaction Copper Chelation
This is the most direct method to reverse quenching after the reaction is complete.
Experimental Protocol: EDTA Chelation
-
Reaction Completion: Once your CuAAC reaction has proceeded for the desired time, do not proceed immediately to measurement.
-
Chelator Addition: Add a 10-20 fold molar excess of a 0.5 M EDTA stock solution (pH 8.0) relative to the initial copper sulfate concentration.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to allow for complete chelation of copper ions.
-
Measurement: Measure the fluorescence of your sample. You should observe a significant recovery of the signal.
Method 2: Purification of the Labeled Product
Purifying your molecule of interest away from the reaction components is highly effective.
-
Size Exclusion Chromatography (SEC): Ideal for separating larger molecules (proteins, antibodies) from small molecule reagents like copper, ascorbate, and excess dye.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying peptides and small molecules, effectively separating the labeled product from all reaction components.
-
Dialysis/Buffer Exchange: A good option for large macromolecules, allowing small molecule contaminants to be removed.
Step 3: Proactive Prevention
The best strategy is to prevent quenching from the start.
Method: Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
If your experimental system allows, using a copper-free click reaction is the most robust solution.
-
Reagent Selection: Modify your alkyne-containing molecule to a strained cyclooctyne (e.g., DBCO, BCN) or your azide (B81097) to a compatible strained alkyne.
-
Reaction: Simply mix the azide- and cyclooctyne-modified components in a suitable buffer (e.g., PBS). The reaction proceeds spontaneously without any cytotoxic catalysts or quenching-inducing additives.
-
Measurement: The fluorescence can be monitored in real-time without concerns of catalyst-induced quenching.
Mechanism of Quenching
The diagram below illustrates how a copper ion can quench a nearby fluorophore.
Caption: Mechanism of fluorescence quenching by a copper (Cu+) ion.
Quantitative Data & Comparisons
The choice of click chemistry method can have a dramatic impact on the final fluorescence signal. The tables below provide illustrative data on the effects of copper and the benefits of copper-free alternatives.
Table 1: Impact of CuAAC Reagents on Alexa Fluor™ 488 Fluorescence
| Condition | Relative Fluorescence Intensity (%) |
| AF488-Azide in PBS (Control) | 100% |
| + 50 µM CuSO₄ | 85% |
| + 1 mM Sodium Ascorbate | 98% |
| + 100 µM TBTA Ligand | 95% |
| Complete CuAAC Mix (Cu, Asc, TBTA) | ~20% |
| Complete CuAAC Mix, then + 10 mM EDTA | ~90% |
Note: Values are representative and can vary based on dye, concentration, and buffer conditions.
Table 2: Comparison of CuAAC vs. SPAAC for Protein Labeling
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Primary Quenching Source | Copper(I) ions | None |
| Typical Signal Loss | 50-90% before copper removal | < 5% (minimal) |
| Need for Post-Rxn Cleanup | High (Chelators or purification required for imaging) | Low (Generally biocompatible for direct use) |
| Reaction Kinetics | Very Fast (minutes to 1 hour) | Moderate to Fast (30 minutes to several hours) |
| Biocompatibility | Lower (Copper toxicity is a concern in live cells) | High (Widely used for in vivo and live-cell imaging) |
| Example Fluorophore Impact | High quenching of Cy5, AF647 | No quenching of Cy5, AF647 |
Technical Support Center: 2'-C-Ethynyluridine (EU) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 2'-C-Ethynyluridine (EU) for nascent RNA labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unincorporated this compound (EU) before the click reaction?
Unincorporated EU possesses a reactive ethynyl (B1212043) group, identical to the EU incorporated into newly synthesized RNA. If not removed, this free EU will react with the azide-conjugated dye or probe during the click chemistry step. This leads to a high background signal, which can obscure the specific signal from the labeled RNA, making data interpretation difficult or impossible. Efficient removal of unincorporated EU is therefore essential for achieving a high signal-to-noise ratio.
Q2: What are the potential consequences of incomplete removal of unincorporated EU?
Incomplete removal can lead to several issues:
-
High background fluorescence: This is the most common issue, potentially masking the true signal from labeled RNA in imaging experiments.
-
Reduced sensitivity: A high background can make it difficult to detect low-abundance RNA species.
-
Inaccurate quantification: Background fluorescence will contribute to the total signal, leading to an overestimation of the amount of labeled RNA.
-
Waste of reagents: The unincorporated EU will consume the expensive azide-conjugated probes.
Q3: At what stage of the experimental workflow should unincorporated EU be removed?
The removal of unincorporated EU should be performed immediately after the EU labeling step and before the click chemistry reaction. The general workflow is as follows:
-
Cell/Tissue labeling with this compound (EU).
-
Removal of unincorporated EU.
-
Click chemistry reaction with an azide-conjugated probe.
-
Downstream analysis (e.g., imaging, sequencing).
Troubleshooting Guides
Issue 1: High Background Fluorescence in Imaging Experiments
| Possible Cause | Troubleshooting Step |
| Incomplete removal of unincorporated EU. | 1. Optimize RNA Purification: Ensure the chosen RNA purification method is appropriate for removing small molecules like EU. Consider using a column-based kit with a high cutoff or performing an additional purification step. 2. Ethanol (B145695) Precipitation: Perform an ethanol precipitation of the RNA. This is generally effective at separating the larger RNA molecules from the smaller unincorporated EU. Ensure to wash the pellet thoroughly with 70% ethanol. |
| Suboptimal click chemistry reaction conditions. | 1. Titrate Reagents: Optimize the concentration of the fluorescent azide (B81097) and the copper catalyst. Excess azide can contribute to background. 2. Incubation Time: Reduce the incubation time for the click reaction to the minimum required for sufficient signal. |
| Cells are unhealthy or dying. | 1. Cell Viability Assay: Check the health of your cells before and after EU labeling. Dead or dying cells can have increased membrane permeability, leading to higher non-specific uptake of EU and fluorescent probes. 2. Optimize EU Concentration: Use the lowest concentration of EU that gives a detectable signal to minimize cytotoxicity. |
Issue 2: Low or No Signal from Labeled RNA
| Possible Cause | Troubleshooting Step |
| Inefficient EU incorporation. | 1. Optimize Labeling Time: Increase the EU labeling time to allow for more incorporation into newly synthesized RNA. 2. Check Cell Proliferation Rate: Actively dividing and transcribing cells will incorporate more EU. Ensure your cells are in a healthy, proliferative state. |
| Degradation of labeled RNA. | 1. Use RNase Inhibitors: Include RNase inhibitors in all buffers after cell lysis to protect the labeled RNA from degradation. 2. Work Quickly and on Ice: Minimize the time between cell harvesting and RNA purification, and keep samples on ice whenever possible. |
| Inefficient click chemistry reaction. | 1. Check Reagent Quality: Ensure that the fluorescent azide and copper catalyst have not expired and have been stored correctly. 2. Freshly Prepare Catalyst Solution: The copper(I) catalyst is prone to oxidation. Prepare the catalyst solution immediately before use. |
Experimental Protocols
Protocol 1: Removal of Unincorporated EU using Column-Based RNA Purification
This protocol is suitable for most cell culture experiments.
-
Cell Lysis: After EU labeling, lyse the cells using a lysis buffer appropriate for your chosen RNA purification kit (e.g., a buffer containing guanidinium (B1211019) thiocyanate).
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Binding: Add an equal volume of 70% ethanol to the lysate and mix well. Transfer the mixture to an RNA binding spin column and centrifuge according to the manufacturer's instructions.
-
Washing:
-
Wash the column with the first wash buffer provided in the kit and centrifuge. Discard the flow-through.
-
Wash the column with the second wash buffer and centrifuge. Discard the flow-through.
-
Perform an additional centrifugation step to remove any residual ethanol.
-
-
Elution: Place the column in a fresh collection tube and add RNase-free water to the center of the membrane. Incubate for 1 minute at room temperature and then centrifuge to elute the purified RNA.
Protocol 2: Removal of Unincorporated EU using Ethanol Precipitation
This is a classic and effective method for purifying and concentrating RNA.
-
Initial Sample Preparation: After EU labeling and cell lysis, perform an initial RNA extraction (e.g., using TRIzol or a similar reagent).
-
Precipitation:
-
To the aqueous phase containing the RNA, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour (or overnight for higher yields).
-
-
Pelleting: Centrifuge the sample at >12,000 x g for 30 minutes at 4°C. A small white pellet of RNA should be visible.
-
Washing: Carefully discard the supernatant without disturbing the pellet. Add 1 ml of ice-cold 70% ethanol and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Quantitative Data Summary
The efficiency of unincorporated EU removal can be estimated by comparing the background fluorescence in a "no-RNA" control (unincorporated EU + click reagents) before and after a mock purification.
| Purification Method | Estimated Removal Efficiency | Key Advantages | Key Disadvantages |
| Column-Based Purification | >99% | Fast, reliable, high-purity RNA | Can be more expensive, potential for RNA size bias |
| Ethanol Precipitation | >98% | Cost-effective, good for large sample volumes | More time-consuming, potential for salt co-precipitation |
| Size-Exclusion Chromatography | >99.5% | Excellent for removing small molecules | Requires specialized columns, can be slower |
Visualizations
Caption: Experimental workflow for nascent RNA labeling with EU.
Caption: Troubleshooting logic for high background in EU experiments.
Validation & Comparative
A Comparative Guide to Ethynyluridine Analogs for Nascent RNA Labeling: 5-Ethynyluridine (5-EU) vs. 2'-C-Ethynyluridine (2'-EU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two ethynyluridine analogs, 5-Ethynyluridine (B57126) (5-EU) and 2'-C-Ethynyluridine (2'-EU), for the metabolic labeling of newly synthesized RNA. The objective is to present an objective overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies of RNA biology.
Introduction
The ability to specifically label and subsequently detect newly transcribed RNA is crucial for understanding the dynamics of gene expression, including RNA synthesis, processing, transport, and decay. Metabolic labeling with nucleoside analogs that can be detected via bioorthogonal "click" chemistry has become a cornerstone of modern RNA research. Among these, 5-Ethynyluridine (5-EU) has emerged as the gold standard for its efficient incorporation into nascent RNA and versatile downstream applications. This guide evaluates the established performance of 5-EU and addresses the current landscape for a potential alternative, this compound (2'-EU).
Overview of Ethynyluridine Analogs for RNA Labeling
Both 5-EU and the hypothetical 2'-EU are analogs of the natural ribonucleoside, uridine. They possess a terminal alkyne group (an ethynyl (B1212043) moiety) that can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, to the labeled RNA for visualization or enrichment.
The key structural difference lies in the position of the ethynyl group:
-
5-Ethynyluridine (5-EU): The ethynyl group is attached to the C5 position of the uracil (B121893) base.
-
This compound (2'-EU): The ethynyl group is attached to the 2' carbon of the ribose sugar.
This seemingly subtle difference has profound implications for their biological activity and utility in RNA labeling.
Performance Comparison: 5-EU vs. 2'-EU
| Feature | 5-Ethynyluridine (5-EU) | This compound (2'-EU) |
| RNA Labeling Efficiency | High. Efficiently incorporated by RNA polymerases I, II, and III.[1] | Data not available. Expected to be very low to negligible. |
| Mechanism of Incorporation | Enters the pyrimidine (B1678525) salvage pathway, is converted to 5-ethynyluridine triphosphate (5-EUTP), and used as a substrate by RNA polymerases. | Data not available. Would need to be phosphorylated and recognized by RNA polymerases. |
| Specificity for RNA | Primarily incorporates into RNA. However, in some organisms, it can be converted to the deoxyribonucleoside and incorporated into DNA.[2] | Data not available. |
| Cytotoxicity | Generally low at working concentrations (typically 0.1-1 mM), but can exhibit toxicity at higher concentrations or with prolonged exposure.[1] The copper catalyst used in click chemistry can also be a source of cytotoxicity. | Data not available. |
| Published Applications | Extensive use in visualizing nascent RNA, quantifying transcription rates, pulse-chase RNA decay analysis, and capture of newly synthesized RNA for sequencing (e.g., EU-seq).[3][4] | No published applications for RNA labeling found. |
| Commercial Availability | Widely available from numerous suppliers. | Not commonly available as a research tool for RNA labeling. |
Rationale for the Dominance of 5-EU in RNA Labeling
The prevalence of 5-EU and the apparent absence of 2'-EU in the RNA labeling toolkit can be attributed to the substrate specificity of RNA polymerases. These enzymes have evolved to be highly selective for ribonucleoside triphosphates (NTPs) with an unmodified 2'-hydroxyl group on the ribose sugar. This 2'-OH is critical for the proper conformation of the sugar ring and for interactions within the active site of the polymerase.
Modifications at the 2' position, especially bulky groups like an ethynyl moiety, are generally poorly tolerated by RNA polymerases. Such modifications can sterically hinder the proper positioning of the NTP in the active site and interfere with the catalytic mechanism of phosphodiester bond formation. In contrast, modifications on the C5 position of the pyrimidine base, as in 5-EU, are located on the solvent-exposed major groove face of the nascent RNA-DNA hybrid and do not typically interfere with the polymerase's active site. This allows for efficient incorporation of 5-EUTP in place of UTP.
Experimental Data for 5-Ethynyluridine (5-EU)
Numerous studies have validated the utility of 5-EU for robustly labeling newly synthesized RNA.
-
Incorporation Efficiency: 5-EU is efficiently incorporated into all major classes of RNA. For example, in cultured cells, it has been shown that relatively short pulses of 5-EU are sufficient to yield a strong and detectable signal.[5]
-
Specificity: While primarily incorporated into RNA, it is important for researchers to be aware that in some biological systems, 5-EU can be metabolized to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and subsequently incorporated into DNA.[2] This is a crucial consideration for the interpretation of labeling experiments, and appropriate controls, such as co-treatment with DNA synthesis inhibitors or enzymatic digestion of DNA, should be performed.
-
Cytotoxicity: The cytotoxicity of 5-EU is cell-type dependent and related to the concentration and duration of exposure. At the concentrations typically used for RNA labeling (e.g., 0.1 to 1 mM for several hours), it is generally well-tolerated by many cell lines. However, prolonged exposure or higher concentrations can impact cell viability and metabolic processes.
Experimental Protocols
Due to the lack of data for 2'-EU, a detailed experimental protocol is provided for the well-established use of 5-EU.
Protocol: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU) and Detection by Click Chemistry
This protocol provides a general workflow for labeling newly synthesized RNA in cultured mammalian cells with 5-EU, followed by fluorescent detection using click chemistry.
Materials:
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.
-
5-EU Labeling:
-
Prepare labeling medium by diluting the 5-EU stock solution into pre-warmed cell culture medium to the desired final concentration (typically 0.1 - 1 mM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the experimental goals and the transcription rate of the cells.
-
-
Fixation:
-
Remove the labeling medium and wash the cells once with PBS.
-
Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide, CuSO₄, and sodium ascorbate (B8700270) in a buffer.
-
Remove the PBS from the cells and add the click chemistry reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets. The newly synthesized RNA will exhibit a fluorescent signal, often concentrated in the nucleolus and nucleus.
-
Visualizations
Metabolic Incorporation of 5-Ethynyluridine
Caption: Metabolic pathway of 5-Ethynyluridine incorporation into nascent RNA.
Experimental Workflow for 5-EU Labeling
Caption: Experimental workflow for nascent RNA labeling with 5-EU.
Conclusion
For researchers aiming to study nascent RNA, 5-Ethynyluridine (5-EU) remains the well-validated and highly efficient tool of choice. Its robust incorporation by cellular RNA polymerases and the specificity of the subsequent click chemistry reaction provide a powerful platform for a wide range of applications in RNA biology. While the exploration of alternative nucleoside analogs is an ongoing area of chemical biology, there is currently no evidence to suggest that this compound (2'-EU) is a viable alternative for metabolic RNA labeling. The substrate constraints of RNA polymerases strongly favor modifications on the nucleobase over the ribose sugar, providing a clear rationale for the widespread success and adoption of 5-EU. Researchers should proceed with the established protocols for 5-EU, while being mindful of potential off-target effects and optimizing experimental conditions for their specific system.
References
Unveiling Transcriptional Dynamics: A Comparative Guide to 2'-C-Ethynyluridine (EU) and Bromouridine (BrU) for Nascent RNA Analysis
For researchers, scientists, and professionals in drug development, the precise measurement of newly synthesized RNA is critical for understanding gene regulation and the impact of therapeutic interventions. This guide provides a comprehensive comparison of two widely used uridine (B1682114) analogs for transcription analysis: 2'-C-Ethynyluridine (EU) and 5-Bromouridine (BrU). We delve into their respective methodologies, performance, and provide supporting experimental data to aid in the selection of the most suitable technique for your research needs.
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into the immediate effects of stimuli or inhibitors on gene expression. Both EU and BrU are analogs of uridine that are incorporated into newly transcribed RNA. However, their detection and subsequent analysis are based on distinct chemical principles, each with its own set of advantages and limitations.
At a Glance: Key Differences Between EU and BrU
| Feature | This compound (EU) | 5-Bromouridine (BrU) |
| Principle of Detection | Copper(I)-catalyzed click chemistry reaction between the ethynyl (B1212043) group of EU and an azide-functionalized tag (e.g., fluorophore, biotin).[1][2][3] | Immunoprecipitation using antibodies that specifically recognize the bromine moiety of BrU.[4][5][6] |
| Primary Applications | Nascent RNA imaging, in vivo labeling of nascent transcripts, EU-RNA-seq.[7][8] | Bru-Seq for mapping nascent transcripts, BruChase-Seq for RNA stability analysis.[4][9] |
| Sensitivity | High sensitivity and rapid detection.[1][2] | Can suffer from lower sensitivity compared to click chemistry-based methods.[1] |
| Specificity | Highly selective click chemistry reaction.[3] However, some studies have shown potential for EU to be incorporated into DNA in certain organisms.[10][11] | Dependent on the specificity of the anti-BrdU antibody.[4] |
| Toxicity | Generally considered non-toxic for short-term labeling, but prolonged exposure can inhibit cell growth.[12][13] Long-term in vivo use may induce neurodegeneration in some contexts.[14] | Considered less toxic to cells than other analogs like 4-thiouridine (B1664626) (4sU) and EU.[4] |
| Cost | Can be more expensive due to the requirement for specialized click chemistry reagents. | Generally lower cost, with readily available and excellent anti-BrdU antibodies.[4] |
Experimental Workflows: A Visual Comparison
The experimental workflows for EU and BrU-based transcription analysis differ significantly in their core detection and isolation steps.
Detailed Methodologies
This compound (EU) Labeling and Detection
The use of EU for labeling nascent RNA relies on a bioorthogonal chemical reaction known as "click chemistry".[1][3] This approach offers high sensitivity and specificity for the detection of newly synthesized transcripts.
Experimental Protocol Outline:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EU to the culture medium at a final concentration typically ranging from 0.1 mM to 1 mM.[1][2]
-
Incubate for a period of 10 minutes to several hours, depending on the experimental goals.[15] Shorter incubation times are used to capture immediate transcriptional responses.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.[8]
-
-
Click Chemistry Reaction:
-
The alkyne group on the incorporated EU is reacted with an azide-containing molecule. This can be a fluorescent azide (B81097) for imaging applications or an azide-modified biotin (B1667282) for affinity purification.[1][2]
-
The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) sulfate (B86663) solution with a reducing agent.[2]
-
-
Purification of EU-labeled RNA (for sequencing):
5-Bromouridine (BrU) Labeling and Immunoprecipitation
BrU labeling is a well-established method that utilizes the high affinity of specific antibodies to isolate nascent RNA.[5][12]
Experimental Protocol Outline:
-
Cell Labeling:
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a suitable method.[17]
-
-
Immunoprecipitation (IP):
-
Isolation of BrU-labeled RNA:
Performance Comparison and Considerations
Incorporation and Cytotoxicity: Both EU and BrU are incorporated into nascent RNA by cellular RNA polymerases. While BrU is reported to be less toxic than EU, especially during longer exposure times, short-term labeling with EU is generally well-tolerated by cells and does not significantly affect the global transcriptome.[4][12][13] However, prolonged in vivo use of EU has been associated with neurodegeneration in some animal models, highlighting the need for careful consideration of experimental duration.[14]
Sensitivity and Specificity: The click chemistry detection of EU is highly sensitive and specific, allowing for the detection of even low-abundance transcripts.[1][2] The specificity of BrU-based methods relies heavily on the quality and specificity of the anti-BrdU antibody, and it may have lower sensitivity compared to the EU-click chemistry approach.[1] It is important to note that some studies have reported the potential for EU to be incorporated into DNA in certain non-mammalian organisms, which could be a confounding factor in those systems.[10][11]
Downstream Applications: Both methods are compatible with a range of downstream applications. EU's versatility allows for both visualization of nascent RNA within cells and high-throughput sequencing. BrU-based methods, particularly Bru-Seq and its variant BruChase-Seq, are powerful tools for genome-wide analysis of transcription and RNA stability.[4]
Signaling and Experimental Logic
The underlying principle for both methods is the metabolic labeling of nascent RNA to distinguish it from the pre-existing RNA pool. This allows for the specific analysis of transcriptional changes in response to various stimuli.
Conclusion
The choice between this compound and Bromouridine for transcription analysis depends on the specific research question, experimental system, and available resources. EU, with its high sensitivity and versatility for both imaging and sequencing via click chemistry, is an excellent choice for detailed studies of transcriptional dynamics. BrU, being a more established and cost-effective method, remains a robust tool for genome-wide analysis of nascent RNA, particularly for researchers with expertise in immunoprecipitation techniques. By carefully considering the comparative data and methodologies presented in this guide, researchers can make an informed decision to best suit their scientific inquiries.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bru-seq – 4DN Data Portal [data.4dnucleome.org]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bru-Seq [illumina.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
A Head-to-Head Comparison: Validating 2'-C-Ethynyluridine for Nascent RNA Analysis
For researchers, scientists, and drug development professionals, the ability to accurately label and track newly synthesized RNA is paramount to unraveling the complexities of gene expression and developing novel therapeutics. 2'-C-Ethynyluridine (2'-CEU), a nucleoside analog, has emerged as a powerful tool for metabolic labeling of nascent RNA. Its incorporation into newly transcribed RNA, followed by a highly specific "click" reaction, enables visualization, capture, and analysis of the dynamic transcriptome.
This guide provides an objective comparison of 2'-CEU with other common RNA labeling methods, supported by experimental data. We delve into the validation of 2'-CEU incorporation and provide detailed protocols for its application in both cellular imaging and next-generation sequencing, empowering researchers to make informed decisions for their specific experimental needs.
Quantitative Performance Metrics: 2'-CEU vs. Alternatives
The choice of an RNA labeling method hinges on a balance of efficiency, sensitivity, and minimal perturbation to the biological system. The following tables summarize key quantitative data comparing 2'-CEU with other widely used techniques.
| Metabolic Labeling Method | Typical Labeling Efficiency | Signal-to-Noise Ratio | Reported Effects on Cell Viability | Perturbation to RNA Function |
| This compound (2'-CEU / EU) | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-labeled nuclear RNA).[1] | Good, allows for affinity purification of labeled RNA.[1] | Generally high, but requires optimization of concentration and labeling time. | Minimal reported interference with gene expression. |
| 4-thiouridine (B1664626) (4sU) | >90% for SLAM-seq and TUC-seq protocols; ~80% for TLS-seq.[1] | High, especially with nucleotide conversion methods.[1] | Generally high, but concentration needs to be optimized to maintain >90% viability.[1] | Can inhibit rRNA synthesis and processing at high concentrations and may influence pre-mRNA splicing outcomes.[2][3] |
| 5-Bromouridine (BrU) | Variable, dependent on cell permeability and antibody-based detection. | Moderate, limited by antibody diffusion and specificity. | Can exhibit cytotoxicity at higher concentrations. | Incorporation can affect RNA structure and function. |
Experimental Validation of 2'-CEU Incorporation
Validation of 2'-CEU as a reliable marker for nascent RNA synthesis involves several key experiments that demonstrate its specificity and dependence on active transcription.
A fundamental validation step is to show that the 2'-CEU signal is diminished in the presence of transcription inhibitors. Treatment of cells with compounds like Actinomycin D, which intercalates into DNA and blocks RNA polymerase elongation, should lead to a significant reduction in the fluorescent signal from incorporated 2'-CEU. This confirms that the labeling is a direct result of ongoing transcription.
Furthermore, the incorporation of 2'-CEU should exhibit a clear dose- and time-dependent increase in signal intensity. As the concentration of 2'-CEU or the duration of the labeling pulse increases, a corresponding rise in the fluorescent signal should be observed, reflecting the progressive incorporation of the analog into newly synthesized RNA molecules.
Experimental Protocols
Protocol 1: In Situ Visualization of Nascent RNA using 2'-CEU and Click Chemistry
This protocol outlines the steps for labeling and imaging newly transcribed RNA in cultured cells.
Materials:
-
This compound (2'-CEU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click reaction buffer (e.g., copper (II) sulfate, a fluorescent azide, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Plate cells at the desired density and allow them to adhere. Add 2'-CEU to the culture medium at a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 1-24 hours).
-
Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Staining and Imaging: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Capture of Nascent RNA for Next-Generation Sequencing (nascent-seq)
This protocol describes the enrichment of 2'-CEU-labeled RNA for subsequent analysis by next-generation sequencing.
Materials:
-
2'-CEU labeled cells
-
RNA extraction kit
-
Biotin (B1667282) azide
-
Click reaction components (copper (II) sulfate, reducing agent)
-
Streptavidin-coated magnetic beads
-
Buffers for binding, washing, and elution
-
RNA fragmentation reagents
-
Library preparation kit for NGS
Procedure:
-
RNA Isolation: Harvest the 2'-CEU labeled cells and isolate total RNA using a standard RNA extraction protocol.
-
Click Reaction with Biotin Azide: In a nuclease-free tube, combine the isolated RNA, biotin azide, copper (II) sulfate, and a reducing agent. Incubate for 30 minutes at room temperature to attach biotin to the 2'-CEU-labeled RNA.
-
Purification of Labeled RNA: Purify the biotinylated RNA from the click reaction components using an appropriate RNA cleanup method.
-
Capture with Streptavidin Beads: Resuspend the streptavidin-coated magnetic beads in binding buffer. Add the biotinylated RNA to the beads and incubate with rotation to allow for binding.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with wash buffer to remove unlabeled RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer.
-
Library Preparation and Sequencing: Proceed with RNA fragmentation, reverse transcription, adapter ligation, and amplification to prepare a sequencing library from the enriched nascent RNA. Sequence the library on a compatible NGS platform.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and potential cellular impacts, the following diagrams are provided.
Caption: Workflow for in situ imaging of nascent RNA.
Caption: Workflow for nascent RNA capture and sequencing.
Caption: Cellular pathways affected by copper-induced oxidative stress.[4][5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: EU vs. 4sU for Nascent RNA Capture
For researchers investigating the dynamic landscape of the transcriptome, the ability to isolate and analyze newly synthesized or "nascent" RNA is paramount. Two of the most prominent methods for metabolic labeling and subsequent capture of nascent RNA are the use of 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU). This guide provides an objective comparison of these two powerful techniques, offering insights into their sensitivity, potential biases, and experimental workflows to help researchers make an informed decision for their specific needs.
At a Glance: Key Differences Between EU and 4sU
| Feature | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Capture Chemistry | Copper(I)-catalyzed alkyne-azide cycloaddition (Click Chemistry) | Thiol-specific biotinylation (e.g., with HPDP-biotin or MTS-biotin) |
| Reaction Specificity | Highly specific and bio-orthogonal | Generally specific, but can have off-target reactions with other thiols |
| Reported Efficiency | High efficiency and specificity due to the nature of click chemistry[1] | Efficiency can be variable; improved yields reported with MTS-biotin over the more common HPDP-biotin[2] |
| Potential Perturbation | Generally considered to have minimal interference with global transcriptome[1] | Can be cytotoxic at higher concentrations and may inhibit rRNA synthesis and processing[3] |
| Reversibility | Covalent bond formed is not reversible | Disulfide bond formed with HPDP- or MTS-biotin is reversible with reducing agents |
Sensitivity and Efficiency: A Closer Look
Direct quantitative comparisons of sensitivity in the literature are limited. However, the inherent properties of the chemical reactions used for capture provide some important distinctions.
EU's Advantage: The Power of Click Chemistry
The capture of EU-labeled RNA relies on the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This reaction is renowned for its high efficiency, specificity, and bio-orthogonality, meaning it proceeds rapidly and selectively under biological conditions with minimal side reactions.[1][4] This high degree of specificity suggests that EU-based capture can be a very sensitive method for isolating nascent RNA.
4sU's Performance: Dependent on the Biotinylation Chemistry
The traditional method for capturing 4sU-labeled RNA involves the biotinylation of its thiol group using reagents like HPDP-biotin. However, studies have shown that this reaction can be inefficient.[2] More recently, methanethiosulfonate (B1239399) (MTS) reagents have been demonstrated to form disulfide bonds with 4sU more efficiently, leading to higher yields and less biased enrichment of nascent RNA.[2] This indicates that the sensitivity of 4sU capture is highly dependent on the chosen chemical approach.
Experimental Workflows
The overall experimental workflows for EU and 4sU nascent RNA capture are conceptually similar, involving metabolic labeling, total RNA isolation, biotinylation of the labeled RNA, and subsequent capture on streptavidin beads. However, the specifics of the biotinylation step differ significantly.
Detailed Experimental Protocols
Below are summarized protocols for nascent RNA capture using EU and 4sU, based on commonly cited methods.
EU Nascent RNA Capture via Click Chemistry
This protocol is based on the principles used in commercially available kits such as the Click-iT® Nascent RNA Capture Kit.[5]
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-ethynyluridine (EU) to the culture medium at a final concentration of 0.1 to 1 mM.
-
Incubate for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.
-
-
Total RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.
-
-
Click Reaction (Biotinylation):
-
Prepare a click reaction cocktail containing the EU-labeled RNA, biotin-azide, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 30 minutes at room temperature with gentle agitation.
-
Precipitate the RNA to remove unreacted components.
-
-
Capture of Nascent RNA:
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 15-30 minutes at room temperature.
-
Wash the beads several times to remove non-biotinylated RNA.
-
-
Elution (Optional):
-
For applications requiring the purified nascent RNA, elution can be performed. However, for many downstream applications like cDNA synthesis for RNA-seq, the reactions can be performed directly on the beads.
-
4sU Nascent RNA Capture via Thiol-Specific Biotinylation
This protocol is a generalized procedure based on established methods for 4sU labeling and capture.[6][7]
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM.
-
Incubate for the desired labeling period (e.g., 30 minutes to several hours).
-
-
Total RNA Isolation:
-
Harvest cells and isolate total RNA as described for the EU protocol.
-
-
Biotinylation:
-
Resuspend the total RNA in a biotinylation buffer (e.g., 10 mM Tris pH 7.4, 1 mM EDTA).
-
Add a biotinylating reagent such as EZ-Link Biotin-HPDP to a final concentration of approximately 0.2 mg/mL.[8]
-
Incubate for 1.5-2 hours at room temperature in the dark with rotation.
-
Remove unreacted biotin-HPDP by performing a cleanup step, such as chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.
-
-
Capture of Nascent RNA:
-
Resuspend the biotinylated RNA and denature by heating to 65°C for 10 minutes, followed by rapid cooling on ice.
-
Incubate with streptavidin-coated magnetic beads for 15 minutes at room temperature with rotation.
-
Wash the beads extensively to remove non-biotinylated RNA.
-
-
Elution:
-
Elute the captured nascent RNA from the beads by adding a fresh solution of a reducing agent, such as 100 mM dithiothreitol (B142953) (DTT), which cleaves the disulfide bond.
-
Signaling Pathways and Logical Relationships
The process of nascent RNA capture using either EU or 4sU does not involve a signaling pathway in the traditional biological sense. Instead, it is a biochemical workflow. The logical relationship diagram below illustrates the decision-making process and experimental flow for a researcher choosing between these two methods.
Conclusion
Both EU and 4sU are powerful tools for the study of nascent RNA. The choice between them may depend on the specific experimental goals and constraints.
-
For the highest sensitivity and specificity , the click chemistry-based capture of EU-labeled RNA is likely the superior choice due to the highly efficient and bio-orthogonal nature of the reaction.[1] This makes it particularly suitable for detecting low-abundance transcripts.
-
When reversibility of the capture is a key requirement , 4sU offers a distinct advantage, as the disulfide bond can be readily cleaved with reducing agents. The sensitivity of 4sU-based methods can be significantly enhanced by using more efficient biotinylation reagents like MTS-biotin.[2]
Researchers should also consider the potential for cellular perturbation, with evidence suggesting that 4sU may be more toxic than EU at higher concentrations.[3] Ultimately, careful optimization of labeling times and concentrations is crucial for obtaining reliable and reproducible results with either method.
References
- 1. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
2'-Modified Nucleosides Outshine 5'-Modified Counterparts in Key Therapeutic Attributes
For researchers, scientists, and drug development professionals, the strategic placement of chemical modifications on nucleosides is a critical determinant of a drug candidate's success. A comparative analysis reveals that 2'-modified nucleosides generally offer significant advantages over 5'-modified nucleosides in terms of metabolic stability, binding affinity, and, in many therapeutic contexts, a more favorable cellular uptake profile. These attributes are paramount for the development of effective antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
The ribose sugar of a nucleoside offers several positions for chemical modification, with the 2' and 5' positions being primary targets for altering the molecule's properties. While both strategies are employed to enhance the therapeutic potential of nucleosides, a wealth of experimental data underscores the superiority of 2'-modifications for many applications.
Enhanced Metabolic Stability: A Shield Against Nuclease Degradation
One of the most significant advantages of 2'-modified nucleosides is their enhanced resistance to nuclease degradation. Nucleases, enzymes that cleave nucleic acids, are abundant in biological systems and pose a major hurdle for the in vivo application of oligonucleotide therapeutics. The 2'-hydroxyl group of natural RNA is a key participant in its own degradation via hydrolysis. By modifying this position, for instance with a methoxy (B1213986) (2'-O-methyl) or fluoro (2'-fluoro) group, the susceptibility to nuclease-mediated cleavage is dramatically reduced.[1][2]
In contrast, while 5'-modifications, such as the addition of a triphosphate group, are essential for the activity of many antiviral nucleoside analogs by enabling their incorporation into the viral genome by polymerases, they do not inherently confer the same level of protection against exonucleases that degrade oligonucleotides from the ends.[3] In fact, for antisense applications where the oligonucleotide itself is the therapeutic agent, a free 5'-hydroxyl is often required for certain mechanisms of action.
Comparative Nuclease Resistance of Modified Oligonucleotides
| Modification Type | Position | Example Modification | Relative Nuclease Resistance |
| 2'-Modification | 2' | 2'-O-Methyl | High |
| 2'-Modification | 2' | 2'-Fluoro | High |
| 2'-Modification | 2' | 2'-O-Methoxyethyl (MOE) | Very High[1] |
| 5'-Modification | 5' | 5'-Triphosphate | Low (as an oligonucleotide) |
| Unmodified | - | - | Very Low |
Superior Binding Affinity: A Tighter Grip on the Target
For applications like antisense and siRNA, high binding affinity to the target mRNA is crucial for potency. 2'-modifications, particularly those that lock the ribose sugar in an A-form (RNA-like) conformation, such as 2'-O-methyl and 2'-fluoro modifications, have been consistently shown to increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes.[1][2] This enhanced affinity translates to a more potent biological effect at lower concentrations.
5'-modifications do not typically contribute to the binding affinity of an oligonucleotide in the same manner. While a 5'-phosphate is critical for the interaction of nucleotides with enzymes like polymerases and kinases, it does not directly enhance the hybridization of an antisense oligonucleotide to its target RNA.
Impact of Modifications on Duplex Melting Temperature (Tm)
| Oligonucleotide Type | Modification | ΔTm per modification (°C) |
| 2'-Modified | 2'-O-Methyl | +1.0 to +1.5[2] |
| 2'-Modified | 2'-Fluoro | +1.5 to +2.0 |
| 2'-Modified | 2'-O-Methoxyethyl (MOE) | +1.5 to +2.5[1] |
| 5'-Modified | 5'-Phosphate | No significant change |
Cellular Uptake and Mechanism of Action: A Position-Dependent Role
The cellular uptake of nucleoside analogs is a complex process often mediated by specific nucleoside transporters.[4] For small molecule nucleoside drugs, both 2'- and 5'-modifications can influence their recognition by these transporters.
However, in the context of oligonucleotide therapeutics, the overall charge and size of the molecule play a more dominant role in cellular uptake. While modifications at either position can impact this process, the distinct roles of 2' and 5' modifications in the subsequent intracellular mechanism of action are a key differentiator.
For antisense oligonucleotides, 2'-modifications are well-tolerated and enhance the desired hybridization-based silencing of mRNA. In contrast, for many antiviral nucleoside analogs, a 5'-triphosphate is the active form of the drug, which is incorporated into the growing viral DNA or RNA chain, leading to chain termination.[3] This highlights the context-dependent nature of the "advantage," where the 5'-modification is essential for the specific mechanism of action of these antiviral agents.
Synthesis: A Trade-off Between Complexity and Versatility
The synthesis of modified nucleosides presents unique challenges for both 2' and 5' positions.
The synthesis of 2'-modified nucleosides, particularly 2'-O-alkyl derivatives, can be complex, often requiring multi-step procedures with protection and deprotection of other functional groups on the sugar and base.[5] However, well-established protocols for the synthesis of common 2'-modified phosphoramidites for automated oligonucleotide synthesis are now widely available.
The synthesis of 5'-triphosphate nucleosides also involves specialized chemical or enzymatic phosphorylation methods.[6] While enzymatic methods can offer high specificity, chemical approaches often require careful control of reaction conditions to achieve the desired triphosphate product without side reactions.[6]
Logical Flow of Modified Nucleoside Action
Caption: Divergent pathways of 2'- and 5'-modified nucleosides.
Experimental Protocols
Metabolic Stability Assay (Nuclease Resistance)
A common method to assess the metabolic stability of modified oligonucleotides is to incubate them in serum or a cell lysate and monitor their degradation over time.
Workflow for Nuclease Resistance Assay
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Protocol:
-
Preparation of Oligonucleotides: Synthesize or procure 2'-modified, 5'-modified, and unmodified control oligonucleotides.
-
Incubation: Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in 50% human serum or a relevant cell lysate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Processing: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and formamide) and store samples at -20°C.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the percentage of intact oligonucleotide remaining.
-
Half-life Calculation: Calculate the half-life (t1/2) of each oligonucleotide.
Binding Affinity Assay (Melting Temperature Analysis)
The melting temperature (Tm) of a nucleic acid duplex is a direct measure of its thermal stability and provides an indication of binding affinity.
Protocol:
-
Oligonucleotide Preparation: Prepare solutions of the modified oligonucleotide and its complementary RNA target at a known concentration (e.g., 1 µM each) in a suitable buffer (e.g., phosphate-buffered saline).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Slowly increase the temperature of the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
Tm Determination: The Tm is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve.
Cellular Uptake Assay
Fluorescently labeling oligonucleotides allows for the quantification of their uptake into cells using methods like flow cytometry or fluorescence microscopy.
Protocol:
-
Oligonucleotide Labeling: Synthesize the modified oligonucleotides with a fluorescent label (e.g., fluorescein (B123965) or a cyanine (B1664457) dye) at one terminus.
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled oligonucleotides at various concentrations for a defined period (e.g., 4-24 hours).
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized oligonucleotides.
-
Analysis by Flow Cytometry:
-
Trypsinize the cells to detach them from the plate.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity per cell.
-
-
Analysis by Fluorescence Microscopy:
-
Fix the cells and stain the nuclei with a counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope to visualize the intracellular localization of the oligonucleotides.
-
Conclusion
For the majority of therapeutic applications involving oligonucleotides that function through hybridization to a target nucleic acid, 2'-modifications offer a clear advantage over 5'-modifications. The enhanced metabolic stability and increased binding affinity conferred by 2'-modifications directly translate to improved potency and a longer duration of action in vivo. While 5'-modifications are indispensable for the mechanism of action of certain classes of drugs like chain-terminating antivirals, for the burgeoning field of antisense and RNAi therapeutics, the strategic modification of the 2'-position remains the cornerstone of rational drug design. Researchers and drug developers should prioritize the exploration and optimization of 2'-modifications to unlock the full therapeutic potential of nucleic acid-based medicines.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Validating RNA Polymerase Specificity for 2'-C-Ethynyluridine: A Comparative Guide for Researchers
In the dynamic field of molecular biology, the precise tracking of nascent RNA is crucial for understanding gene expression and its regulation. Metabolic labeling of RNA with modified nucleosides has become a cornerstone for these studies. This guide provides a comprehensive comparison of 2'-C-Ethynyluridine (2'-CEU) with established alternatives, offering a framework for validating its specificity as a substrate for RNA polymerase. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and potentially adopt novel RNA labeling reagents.
Introduction to Nascent RNA Labeling
The ability to specifically label and subsequently identify newly synthesized RNA is paramount for studying the intricacies of transcription, RNA processing, and turnover. The most common approach involves introducing a modified nucleoside that is incorporated into RNA by RNA polymerases. These modified nucleosides contain bioorthogonal functional groups, which are chemically inert within biological systems but can be selectively reacted with external probes for visualization or enrichment.
The leading established alternatives for metabolic RNA labeling include 5-ethynyluridine (B57126) (EU), 4-thiouridine (B1664626) (4sU), and various azide-modified nucleosides.[1] Each of these compounds has its own set of advantages and limitations, which are summarized in the comparative tables below.
This compound: A Potential Alternative
This compound (2'-CEU) is a structural isomer of the widely used 5-ethynyluridine (EU). The key difference lies in the position of the ethynyl (B1212043) group: on the 2'-carbon of the ribose sugar in 2'-CEU, as opposed to the 5-carbon of the uracil (B121893) base in 5-EU. This seemingly subtle change in molecular architecture could have significant implications for its biological activity, particularly its recognition and incorporation by RNA polymerases and its potential for off-target effects.
A primary concern with 5-EU is its potential conversion to 2'-deoxy-5-ethynyluridine by ribonucleotide reductase, leading to its incorporation into DNA by DNA polymerases.[2][3] This lack of absolute specificity for RNA can complicate the interpretation of experimental results. The 2'-position modification in 2'-CEU may circumvent this issue, as the 2'-hydroxyl group is critical for distinguishing ribonucleotides from deoxyribonucleotides.
Comparative Analysis of RNA Labeling Reagents
The following tables provide a detailed comparison of 2'-CEU (hypothesized properties) with established RNA labeling reagents.
Table 1: General Properties and Performance
| Parameter | This compound (Hypothesized) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | Azide-Modified Nucleosides (e.g., 2'-Azidocytidine) |
| Modification Position | 2'-Carbon of Ribose | 5-Carbon of Uracil Base | 4-Position of Uracil Base | Typically 2'- or 5'-position |
| Detection Method | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry | Thiol-specific biotinylation or photo-crosslinking | Strain-Promoted (SPAAC) Click Chemistry |
| Specificity for RNA | Potentially high; 2'-modification may prevent DNA incorporation | Moderate; can be incorporated into DNA[2][3] | High | High |
| Cell Permeability | Expected to be similar to other nucleosides | Good | Good | Good |
| Toxicity | Unknown; requires experimental validation | Can exhibit cytotoxicity at higher concentrations, particularly with copper catalyst[4] | Generally low | Generally low, especially with copper-free click chemistry |
| Typical Labeling Concentration | To be determined | 0.1 - 1 mM in cell culture[1] | 50 - 200 µM in cell culture | Varies by compound |
Table 2: Application Suitability
| Application | This compound (Hypothesized) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | Azide-Modified Nucleosides |
| Imaging Nascent RNA | Potentially Suitable | Widely Used[1][4] | Less common for direct imaging | Suitable, especially for live-cell imaging[1] |
| Sequencing Nascent RNA | Potentially Suitable | Used in some sequencing protocols | Widely used for RNA turnover studies (e.g., SLAM-seq) | Less common |
| Enrichment of Nascent RNA | Potentially Suitable | Yes, via biotin-azide click chemistry | Yes, via thiol-specific biotinylation | Yes, via biotin-alkyne click chemistry |
| Live-Cell Imaging | Potentially Suitable with SPAAC | Possible with SPAAC, but copper toxicity is a concern with CuAAC[1] | Not suitable for direct imaging | Ideal with SPAAC[1] |
Experimental Protocols for Validating 2'-CEU Specificity
To validate the utility of 2'-CEU as a specific marker for nascent RNA, a series of rigorous experiments are required. The following protocols provide a framework for this validation process.
Protocol 1: In Vitro Transcription Assay with Purified RNA Polymerase
Objective: To determine if 2'-CEU triphosphate (2'-CEUTP) is a substrate for RNA polymerase in a controlled, cell-free system.
Materials:
-
Purified RNA Polymerase (e.g., T7, SP6, or human RNA Polymerase II)
-
Linear DNA template with a known promoter sequence
-
ATP, GTP, CTP, and UTP solutions
-
2'-CEUTP solution
-
Transcription buffer
-
RNase inhibitors
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescent azide (B81097) for click chemistry
-
Click chemistry reaction components (e.g., copper (II) sulfate, sodium ascorbate)
Procedure:
-
Set up parallel in vitro transcription reactions. One set will contain ATP, GTP, CTP, and UTP (positive control). The experimental set will contain ATP, GTP, CTP, and 2'-CEUTP. A negative control will lack one of the essential NTPs.
-
Incubate the reactions at the optimal temperature for the specific RNA polymerase (e.g., 37°C for T7 RNA polymerase).
-
Terminate the reactions and purify the resulting RNA transcripts.
-
Perform a click chemistry reaction on the purified RNA from the experimental set using a fluorescent azide.
-
Analyze the reaction products by denaturing PAGE. Successful incorporation of 2'-CEU will be indicated by a fluorescently labeled RNA product of the expected size.
Protocol 2: Cellular Labeling and Specificity Analysis
Objective: To assess the incorporation of 2'-CEU into RNA versus DNA in a cellular context.
Materials:
-
Cultured cells of interest
-
2'-CEU
-
Cell culture medium
-
Lysis buffer
-
Kits for separate isolation of RNA and DNA
-
Click chemistry reagents (as above) with a biotin-azide
-
Streptavidin-conjugated detection system (e.g., for Western blot or dot blot)
-
DNase and RNase
Procedure:
-
Culture cells and supplement the medium with 2'-CEU for a defined period. As a control, label a separate set of cells with 5-EU.
-
Harvest the cells and lyse them.
-
Separate the total nucleic acids into RNA and DNA fractions.
-
Perform a click chemistry reaction on both the RNA and DNA fractions using a biotin-azide.
-
Detect the presence of biotinylated nucleic acids in each fraction using a dot blot or a similar method with a streptavidin-HRP conjugate.
-
To confirm the identity of the labeled nucleic acids, treat aliquots of the labeled fractions with DNase or RNase prior to detection. A specific RNA label will be sensitive to RNase treatment but not DNase treatment.
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental logic for validating 2'-CEU.
Caption: Metabolic pathways of 5-EU and the hypothesized pathway for 2'-CEU.
Caption: Experimental workflow for validating the specificity of 2'-CEU.
Caption: Logical relationships of potential experimental outcomes.
Conclusion
While this compound presents a theoretically promising alternative to existing RNA labeling reagents, particularly with the potential for higher specificity, its efficacy and selectivity must be rigorously validated. The experimental framework provided in this guide offers a clear path for researchers to assess its performance. Should 2'-CEU prove to be a specific substrate for RNA polymerase without significant incorporation into DNA, it could become a valuable tool for the precise analysis of nascent RNA, advancing our understanding of the transcriptome.
References
Comparative Cytotoxicity of 2'-C-Ethynyluridine and Other Nucleoside Analogs: A Guide for Researchers
This guide provides a comparative overview of the in vitro cytotoxicity of 2'-C-Ethynyluridine and other prominent nucleoside analogs used in cancer research and therapy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available experimental data.
Introduction to Nucleoside Analogs
Nucleoside analogs are a class of cytotoxic agents that are structurally similar to natural nucleosides and are widely used in the treatment of cancer.[1][2] These compounds act as antimetabolites, interfering with the synthesis of nucleic acids and inducing cytotoxicity in rapidly proliferating cancer cells.[1][2] Their mechanism of action typically involves intracellular phosphorylation to their active triphosphate forms, which can then inhibit enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, leading to chain termination and cell death.[2] This guide focuses on the comparative cytotoxicity of this compound, a ribonucleoside analog, against other well-established nucleoside analogs.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound (also known as 3'-Ethynyluridine or its cytidine (B196190) counterpart, 3'-Ethynylcytidine) and other nucleoside analogs in various cancer cell lines.
Disclaimer: The data presented below is compiled from different studies. A direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methodologies can significantly influence the results.[3]
| Nucleoside Analog | Cancer Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| 3'-Ethynylcytidine (ECyd) | 23132/87 (Gastric Adenocarcinoma) | 0.65 | 14 days | [4] |
| 3'-Ethynylcytidine (ECyd) | MKN-45 (Gastric Adenocarcinoma) | ~2.6 (estimated 4x of 23132/87) | 14 days | [4] |
| Gemcitabine | Lymphoblastoid Cell Lines (Average) | 0.0253 | Not Specified | [5] |
| Gemcitabine | HL-60 (Myeloid Leukemia) | 0.003 - 0.01 | 48 hours | [6] |
| Gemcitabine | RPMI-8392 (B-lymphoid Leukemia) | 0.003 - 0.01 | 48 hours | [6] |
| Gemcitabine | Molt-3 (T-lymphoid Leukemia) | 0.003 - 0.01 | 48 hours | [6] |
| Cytarabine (Ara-C) | Lymphoblastoid Cell Lines (Average) | 8.4 | Not Specified | [5] |
| Cytarabine (Ara-C) | HL-60 (Myeloid Leukemia) | 0.026 - 0.052 | 48 hours | [6] |
| Cytarabine (Ara-C) | RPMI-8392 (B-lymphoid Leukemia) | 0.026 - 0.052 | 48 hours | [6] |
| Cytarabine (Ara-C) | Molt-3 (T-lymphoid Leukemia) | 0.026 - 0.052 | 48 hours | [6] |
Mechanism of Action: this compound
This compound (EUrd) and its cytidine analog, 2'-C-Ethynylcytidine (ECyd), exert their cytotoxic effects primarily through the inhibition of RNA synthesis.[7][8] Upon entering the cell, these nucleoside analogs are phosphorylated by cellular kinases to their active 5'-triphosphate forms.[7][8] The resulting triphosphates then act as competitive inhibitors of RNA polymerases, leading to a global shutdown of transcription and subsequent cell death.[7][9]
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Protocols
Standard in vitro assays to determine the cytotoxicity of nucleoside analogs include the MTT assay and the Colony Formation Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the nucleoside analogs and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[12]
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well) in a 6-well plate.[13]
-
Compound Treatment: Treat the cells with the nucleoside analogs for a specific duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.[12] A colony is typically defined as a cluster of at least 50 cells.[12]
-
Fixation and Staining: Fix the colonies with a solution like methanol (B129727) or glutaraldehyde (B144438) and then stain them with crystal violet.[12][13]
-
Colony Counting: Count the number of visible colonies in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.[13]
Caption: A generalized workflow for assessing the cytotoxicity of nucleoside analogs.
Conclusion
This compound and its analogs are potent cytotoxic agents with a distinct mechanism of action centered on the inhibition of RNA synthesis. The available data, although not from direct comparative studies, suggests that the cytotoxic potency of these compounds is in the nanomolar to low micromolar range, comparable to other clinically relevant nucleoside analogs like Gemcitabine. However, for a definitive comparison, head-to-head studies using standardized protocols across a panel of cancer cell lines are essential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses to further elucidate the therapeutic potential of this compound and other novel nucleoside analogs.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis mediated by RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. rsc.org [rsc.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
Unveiling the Antiviral Potential: A Comparative Guide to 2'-C-Ethynyluridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antiviral Mechanism and Efficacy of 2'-C-Ethynyluridine Derivatives Against Established Antiviral Agents.
The quest for novel antiviral agents with broad-spectrum activity and improved resistance profiles is a cornerstone of modern drug discovery. Among the promising candidates, this compound derivatives have emerged as potent inhibitors of viral replication. This guide provides a comprehensive analysis of their antiviral mechanism, supported by experimental data, and objectively compares their performance against established antiviral drugs.
Mechanism of Action: Targeting the Viral Polymerase
This compound derivatives, like many nucleoside analogs, exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT). Following cellular uptake, these derivatives are metabolized to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain. The presence of the 2'-C-ethynyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and halting viral replication.
Comparative Antiviral Efficacy
The antiviral potency of this compound derivatives has been evaluated against several key viruses. Below are comparative data from published studies.
Against Human Immunodeficiency Virus (HIV)
A notable derivative, 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl)uracil , has demonstrated potent activity against HIV-1. In a comparative study, this compound was found to be significantly more potent than the established reverse transcriptase inhibitor, Zidovudine (AZT).
| Compound | Virus | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl)uracil | HIV-1 | 86 | >100 | >1163 |
| Zidovudine (AZT) | HIV-1 | ~3000 | >100 | >33 |
Data sourced from Bioorganic & Medicinal Chemistry Letters.[1]
Against Hepatitis C Virus (HCV)
The (2'R)- and (2'S)-diastereomers of 2'-ethynyluridine , upon conversion to their 5'-O-triphosphates, have shown significantly improved potency in inhibiting the HCV NS5B polymerase compared to the active triphosphate form of the blockbuster drug Sofosbuvir.
| Compound | Target | IC₅₀ (µM) - Relative Potency |
| (2'R)-2'-Ethynyluridine triphosphate | HCV NS5B Polymerase | More potent than Sofosbuvir triphosphate |
| (2'S)-2'-Ethynyluridine triphosphate | HCV NS5B Polymerase | More potent than Sofosbuvir triphosphate |
| Sofosbuvir triphosphate | HCV NS5B Polymerase | Reference |
Finding based on research published in Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anti-HIV Activity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against HIV-1 replication.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 3 days.
-
Viral Infection: Stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound and control drugs (e.g., AZT).
-
Incubation: The treated and infected cells are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Endpoint Analysis: On day 7, the supernatant is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the compound concentrations, and the IC₅₀ value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control.
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the triphosphate form of the test compound against the enzymatic activity of HCV NS5B polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (B142953) (DTT), a synthetic RNA template/primer, and the recombinant HCV NS5B polymerase enzyme.
-
Compound Addition: The triphosphate form of the this compound derivative and control inhibitors (e.g., Sofosbuvir triphosphate) are added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter membrane.
-
Quantification: The amount of incorporated radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.
Methodology:
-
Cell Seeding: Human cell lines (e.g., PBMCs, Huh-7) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that mirrors the antiviral assay (e.g., 3-7 days).
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. This involves adding the reagent to the cells and incubating for a few hours. Viable cells metabolize the reagent, resulting in a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control cells. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
Conclusion
The available data strongly suggest that this compound derivatives are a promising class of antiviral compounds. Their potent inhibitory activity against the viral polymerases of clinically significant viruses like HIV and HCV, coupled with favorable selectivity indices, warrants further investigation and development. The detailed experimental protocols provided in this guide offer a framework for the continued validation and comparison of these and other novel antiviral candidates. As the landscape of viral threats continues to evolve, the development of potent, broad-spectrum inhibitors like the this compound derivatives will be critical in the global effort to combat infectious diseases.
References
Safety Operating Guide
Personal protective equipment for handling 2'-C-Ethynyluridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2'-C-Ethynyluridine was not located. The following guidance is based on the safety information for the closely related compound, 5-Ethynyl-2'-deoxyuridine (EdU), and general laboratory safety protocols for handling nucleoside analogs. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The recommended personal protective equipment is crucial for minimizing exposure when handling this compound. Standard laboratory practice dictates the use of lab coats, eye protection, and gloves when working with hazardous chemicals.[1] For nucleoside analogs like this compound, which may have mutagenic or other harmful properties, a comprehensive PPE strategy is essential.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended, especially during compounding.[2] |
| Eye Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be required for splash hazards.[4] |
| Body Protection | Lab Coat/Gown | A lab coat or gown should be worn to protect the skin and clothing.[1] |
| Respiratory | Respirator | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation, especially for powdered forms.[3] Surgical masks offer little protection.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[3]
-
Ignition Sources: Keep the compound away from heat and sources of ignition.[5]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6]
-
Temperature: Store at 4°C under nitrogen for stability.[7] Some sources recommend freezer storage to maintain product quality.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Disposal Plan
Contaminated materials and waste should be handled as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Containers: Use suitable, closed containers for disposal.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
-
Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant.[3] Do not empty into drains.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
